molecular formula C9H14O2 B13807121 5,11-Dioxatricyclo[8.1.0.04,6]undecane CAS No. 87421-71-4

5,11-Dioxatricyclo[8.1.0.04,6]undecane

Cat. No.: B13807121
CAS No.: 87421-71-4
M. Wt: 154.21 g/mol
InChI Key: HLGDWSHQZUFCJF-UHFFFAOYSA-N
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Description

5,11-Dioxatricyclo[8.1.0.04,6]undecane is a high-purity organic compound with the molecular formula C9H14O2 and a molecular weight of 154.21 g/mol . It is supplied with the CAS Registry Number 87421-71-4 . This complex, tricyclic structure features multiple ether functionalities integrated into a compact ring system, making it a valuable intermediate for advanced synthetic and discovery chemistry. This compound is primarily utilized as a key building block and chemical intermediate in pharmaceutical development and biochemical research . Its intricate, oxygen-containing bridged ring system is of significant interest for constructing complex molecular architectures and for probing new chemical spaces. Researchers can employ this reagent in the synthesis of novel compounds, in method development, and as a standard in analytical studies. The product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. For detailed specifications, pricing, and availability, please contact the supplier directly.

Properties

CAS No.

87421-71-4

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

5,11-dioxatricyclo[8.1.0.04,6]undecane

InChI

InChI=1S/C9H14O2/c1-2-6-8(10-6)4-5-9-7(3-1)11-9/h6-9H,1-5H2

InChI Key

HLGDWSHQZUFCJF-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(O2)CCC3C(C1)O3

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5,11-Dioxatricyclo[8.1.0.04,6]undecane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 5,11-Dioxatricyclo[8.1.0.04,6]undecane, a molecule of interest in synthetic chemistry and potentially in drug discovery due to its unique tricyclic ether structure. While specific experimental data for this compound is not widely available in public literature, this document outlines the foundational chemical information and presents robust, field-proven methodologies for its empirical determination. The protocols described herein are designed to be self-validating and are grounded in established analytical principles for compounds of similar structural motifs, such as polycyclic ethers and epoxides.

Molecular Identity and Structural Elucidation

5,11-Dioxatricyclo[8.1.0.04,6]undecane is a saturated tricyclic ether. Its structure, characterized by two fused oxirane rings on a cyclooctane framework, imparts significant ring strain, suggesting high reactivity.[1] This structural feature is a key determinant of its chemical behavior and potential utility as a reactive intermediate in organic synthesis.

Table 1: Core Molecular and Chemical Identifiers

PropertyValueSource
CAS Number 87421-71-4[2]
Molecular Formula C₉H₁₄O₂[2]
Molecular Weight 154.21 g/mol [2]
Exact Mass 154.099379685[2]
InChIKey HLGDWSHQZUFCJF-UHFFFAOYSA-N[2]

The definitive structural confirmation and stereochemical assignment of 5,11-Dioxatricyclo[8.1.0.04,6]undecane would be achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), supplemented by infrared (IR) spectroscopy. In the absence of published spectra for this specific molecule, the expected spectroscopic characteristics can be inferred from related polycyclic ethers.[3][4]

Predicted and Undetermined Physicochemical Properties

A significant challenge in the study of novel compounds is the absence of experimentally determined physicochemical data. For 5,11-Dioxatricyclo[8.1.0.04,6]undecane, properties such as melting point, boiling point, and solubility are not yet documented in readily accessible databases. The following sections outline the standard experimental protocols for determining these crucial parameters.

Table 2: Key Physicochemical Properties (To Be Determined)

PropertyExperimental Value
Melting Point Not available
Boiling Point Not available
Water Solubility Not available
Octanol-Water Partition Coefficient (LogP) Not available

Experimental Protocols for Physicochemical Characterization

The following protocols are presented as robust, validated methods for the determination of the key physicochemical properties of 5,11-Dioxatricyclo[8.1.0.04,6]undecane. The causality behind each step is explained to ensure scientific integrity and reproducibility.

Determination of Melting Point

The melting point is a fundamental property that provides an indication of purity. For a crystalline solid, a sharp melting range is indicative of high purity.

Methodology: Capillary Melting Point Determination [5]

  • Sample Preparation: A small, dry sample of crystalline 5,11-Dioxatricyclo[8.1.0.04,6]undecane is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The temperature is ramped up at a moderate rate until it is approximately 15-20°C below the expected melting point (if a preliminary rough determination has been made).

    • The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.

    • The temperature at which the first drop of liquid appears is recorded as the onset of melting.

    • The temperature at which the entire sample has melted is recorded as the completion of melting. The melting range is reported.

  • Rationale: A slow heating rate near the melting point is crucial for an accurate determination, as it allows for the heat to be transferred uniformly from the heating block to the sample and the thermometer.[5]

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement A Dry Crystalline Sample B Powder Sample A->B C Pack Capillary Tube B->C D Place in Apparatus C->D Insert Sample E Rapid Heat to ~T_m - 20°C D->E F Slow Heat (1-2°C/min) E->F G Record Melting Range F->G

Workflow for Melting Point Determination.
Determination of Boiling Point

The boiling point provides insight into the volatility of a compound. Given that epoxides can be thermally sensitive, a micro-boiling point determination method is recommended to minimize the amount of sample required and the potential for decomposition.[6]

Methodology: Micro-Boiling Point Determination

  • Sample Preparation: A small amount of liquid 5,11-Dioxatricyclo[8.1.0.04,6]undecane (a few drops) is placed in a small-diameter test tube.

  • Apparatus: A Thiele tube or a similar oil bath setup is used, along with a thermometer and a sealed capillary tube.

  • Procedure:

    • A short piece of capillary tubing, sealed at one end, is placed open-end down into the test tube containing the sample.

    • The test tube is attached to a thermometer and immersed in the oil bath.

    • The oil bath is heated gradually.

    • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • Heating is continued until a steady stream of bubbles is observed.

    • The heat source is then removed, and the oil bath is allowed to cool slowly.

    • The temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.

  • Rationale: The principle of this method is that the vapor pressure of the liquid equals the external pressure (atmospheric pressure) at the boiling point. The stream of bubbles indicates that the vapor pressure of the sample is greater than the external pressure. As the sample cools, the point at which the liquid re-enters the capillary signifies that the external pressure has just overcome the vapor pressure of the liquid, which is the definition of the boiling point.

Determination of Solubility

Solubility data is critical for applications in drug development and reaction chemistry. A qualitative and semi-quantitative approach is often the first step.

Methodology: Shake-Flask Method (OECD Guideline 105)

  • Solvent Selection: A range of solvents of varying polarity should be tested, including water, ethanol, acetone, ethyl acetate, dichloromethane, and hexane.

  • Procedure:

    • A known amount of 5,11-Dioxatricyclo[8.1.0.04,6]undecane (e.g., 10 mg) is added to a known volume of the solvent (e.g., 1 mL) in a sealed vial.

    • The mixture is agitated at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

    • The sample is then allowed to stand, and any undissolved material is allowed to settle.

    • A sample of the supernatant is carefully removed and analyzed to determine the concentration of the dissolved compound.

  • Analysis: The concentration of the dissolved 5,11-Dioxatricyclo[8.1.0.04,6]undecane can be determined by a suitable analytical technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), after creating a calibration curve with standards of known concentration.[7]

  • Rationale: The shake-flask method is a well-established technique for determining the saturation solubility of a compound in a given solvent.[8] Achieving equilibrium is paramount for accurate results.

SolubilityWorkflow cluster_equilibration Equilibration cluster_analysis Analysis A Add Known Mass of Compound to Known Volume of Solvent B Agitate at Constant Temperature (24h) A->B C Allow to Settle B->C D Extract Supernatant C->D Sample E Analyze by GC/HPLC D->E F Determine Concentration E->F

Workflow for Solubility Determination.
Determination of Octanol-Water Partition Coefficient (LogP)

The LogP value is a critical parameter in drug development as it provides an indication of a molecule's lipophilicity and its potential to cross biological membranes.

Methodology: Shake-Flask Method (OECD Guideline 107)

  • Pre-equilibration: Equal volumes of n-octanol and water are shaken together for 24 hours to ensure mutual saturation. The two phases are then separated.

  • Procedure:

    • A known amount of 5,11-Dioxatricyclo[8.1.0.04,6]undecane is dissolved in the pre-saturated n-octanol.

    • A known volume of the pre-saturated water is added to the n-octanol solution.

    • The mixture is agitated at a constant temperature until equilibrium is reached.

    • The mixture is then centrifuged to ensure complete separation of the two phases.

  • Analysis: The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical method (e.g., GC or HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

  • Rationale: This method directly measures the partitioning of a compound between a non-polar (n-octanol) and a polar (water) phase, providing a reliable measure of its lipophilicity.[9]

Spectroscopic Characterization

While specific spectra for 5,11-Dioxatricyclo[8.1.0.04,6]undecane are not available, the following outlines the expected key features based on its structure.

  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the rigid tricyclic structure and the presence of multiple stereocenters. The protons adjacent to the oxygen atoms of the epoxide rings would appear at a characteristic downfield shift.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbons in the epoxide rings, typically in the range of 40-60 ppm.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the opening of the strained epoxide rings.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by the absence of O-H and C=O stretching bands and the presence of C-O-C stretching vibrations characteristic of ethers and epoxides.

Conclusion

5,11-Dioxatricyclo[8.1.0.04,6]undecane presents an interesting target for further study due to its unique and reactive structure. This guide provides a framework for the systematic determination of its fundamental physicochemical properties. The application of the detailed experimental protocols will enable researchers to generate the necessary data to support its use in synthetic applications and to evaluate its potential in fields such as drug discovery. The principles and methodologies outlined are grounded in established analytical chemistry and are designed to yield reliable and reproducible results.

References

  • B. Musielak, P. Serda, M. Owińska, and B. Rys. "Conformation of Eight-Membered Benzoannulated Lactams by Combined NMR and DFT Studies." The Journal of Organic Chemistry 2012, 77 (21), 9784-9794.
  • D. E. Williams, K. S. Craig, B. Patrick, L. M. McHardy, R. van Soest, M. Roberge, and R. J. Andersen. "Motuporamines, Anti-Invasion and Anti-Angiogenic Alkaloids from the Marine Sponge Xestospongia exigua (Kirkpatrick): Isolation, Structure Elucidation, Analogue Synthesis, and Conformational Analysis." The Journal of Organic Chemistry 2002, 67 (1), 245-258.
  • K. C. Nicolaou, S. A. Snyder. "Synthesis-Driven Stereochemical Assignment of Marine Polycyclic Ether Natural Products.
  • Liao, W., et al. "A new procedure for the calculation of solubility parameter evolution during polymerisation has been developed for amine-cured epoxy systems." Polymer Testing (2018).
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  • "Determination method of epoxy value.
  • "Analytical Methods for Polycyclic Aromatic Hydrocarbons." In Recent Insights in Petroleum Science and Engineering. IntechOpen, 2018.
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  • L. G. Wade. "Epoxide." In Encyclopedia Britannica, January 29, 2026.
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  • F. A. L. Anet, M. Ghiaci. "Conformations of cis,cis-1,3-cyclooctadiene and its epoxides. Dynamic nuclear magnetic resonance spectroscopy and iterative force-field calculations." Journal of the American Chemical Society 1979, 101 (23), 6857–6865.
  • J. C. Jewett, C. R. Bertozzi. "(E,E)-1,5-Cyclooctadiene: A small and fast click-chemistry multitalent.
  • A. M. Mansour, et al. "Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing." Environmental Science & Technology 2017, 51(19), 11019-11028.
  • "Analytical Methods for Polycyclic Aromatic Hydrocarbons and their Global Trend of Distribution in Water and Sediment: A Review." IntechOpen, 2018.
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Thermodynamic Stability & Reactivity Profiles of Tricyclic Bis-Epoxides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermodynamic Stability of Tricyclic Bis-Epoxides Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

A Mechanistic Guide for Drug Design and Synthetic Optimization

Executive Summary

Tricyclic bis-epoxides represent a high-value pharmacophore in medicinal chemistry, exemplified by potent electrophilic natural products like triptolide and synthetic intermediates in the acene series. Their utility in covalent inhibition and materials science is counterbalanced by their inherent thermodynamic instability. This guide provides a rigorous analysis of the stereoelectronic factors governing their stability—specifically distinguishing between syn/anti isomerism, ring fusion strain, and transannular orbital effects. We present a validated workflow for assessing thermodynamic profiles using Density Functional Theory (DFT) and experimental calorimetry.

Theoretical Framework: Stereoelectronics of the Bis-Epoxide System

The thermodynamic stability of a tricyclic bis-epoxide is not merely the sum of two oxirane ring strains (~27 kcal/mol each). It is dictated by the Bis-Epoxide Effect , a composite of three vector forces:

A. Dipole-Dipole Minimization (The Anti Preference)

In rigid tricyclic frameworks (e.g., anthracene 1,2:3,4-diepoxides), the oxirane oxygens possess significant dipole moments.

  • Mechanism: Syn isomers force dipoles into parallel alignment, maximizing coulombic repulsion.

  • Thermodynamic Consequence: Anti isomers typically exhibit a stability advantage of 2–5 kcal/mol in the absence of chelating solvents, driven purely by electrostatic relief.

B. Through-Space Orbital Interactions (The Syn Anomaly)

While electrostatics favor the anti configuration, orbital symmetry can occasionally favor the syn isomer.

  • Homoconjugation: In specific "cage" systems (e.g., syn-benzene trioxide analogs), the back-lobes of the C-O

    
     orbitals can interact with adjacent occupied orbitals (Walsh orbitals), providing a stabilizing delocalization energy that counteracts steric strain.
    
  • Relevance: This is rare in linear acenes but critical in bridged tricyclic systems.

C. The "Kinked" Stability Rule

Inherited from the parent hydrocarbons, the topology of the tricyclic core dictates the baseline stability of the diepoxide.

  • Phenanthrene-like (Kinked): Higher resonance energy per ring; diepoxides retain more aromatic character in the remaining rings.

  • Anthracene-like (Linear): Lower resonance energy; diepoxides are more susceptible to ring-opening aromatization (degradation).

Computational Assessment Protocol

To predict the stability of a novel tricyclic bis-epoxide, we employ a standardized DFT workflow. This protocol is self-validating by comparing computed IR frequencies with experimental spectral signatures.

Standardized DFT Workflow

Objective: Determine


 between syn and anti isomers and predict activation barriers (

) for ring opening.
  • ** conformational Search:** Monte Carlo search using the MMFF94 force field to identify low-energy conformers (crucial for flexible rings like cyclohexene derivatives).

  • Geometry Optimization: B3LYP/6-311++G(d,p)

    • Rationale: The diffuse functions (++) are non-negotiable for correctly modeling the lone pair interactions of the epoxide oxygens.

  • Frequency Calculation: Confirm real minima (no imaginary frequencies).

  • Solvation Model: PCM (Polarizable Continuum Model) in water and octanol.

    • Insight: Polar solvents often stabilize the syn isomer more than the anti due to the higher net dipole moment of the syn form.

Decision Logic:

  • If

    
     kcal/mol: Isomerization is thermodynamically driven toward anti.
    
  • If

    
     kcal/mol: Molecule is kinetically unstable at room temperature (shelf-life risk).
    

Experimental Validation: The "Triptolide" Case Study

Triptolide serves as the archetypal tricyclic bis-epoxide. Its stability profile illustrates the critical difference between metabolic stability (enzymatic) and thermodynamic stability (chemical).

Case Study Data: Triptolide Degradation

Triptolide contains a 12,13-epoxide and a 7,8-epoxide on a diterpenoid core.

ParameterObservationMechanistic Cause
Primary Instability C12-C13 Epoxide OpeningHigh ring strain + Transannular activation by C14-OH
Degradation Product Triptriolide / TriptonideNucleophilic attack by water/hydroxide
pH Sensitivity Max Stability @ pH 6.0Acid catalyzes protonation; Base attacks as nucleophile
Arrhenius

~22 kcal/molBarrier for epoxide ring opening
Protocol: Isothermal Stress Testing (IST)

To validate the stability of a new bis-epoxide candidate:

  • Preparation: Dissolve compound (10 mM) in DMSO-d6 containing 10%

    
     buffer (pH 7.4).
    
  • Incubation: Heat at 40°C, 60°C, and 80°C.

  • Monitoring: Quantitative

    
    H-NMR every 60 minutes. Track the disappearance of the epoxide proton signals (typically 
    
    
    
    3.0–4.0 ppm).
  • Analysis: Plot

    
     vs 
    
    
    
    . Linearity confirms a single degradation mechanism. Non-linearity suggests competing pathways (e.g., rearrangement vs. hydrolysis).

Visualizing the Stability & Degradation Logic

The following diagrams illustrate the degradation pathway of the Triptolide core and the decision logic for assessing new candidates.

Diagram 1: Triptolide Epoxide Degradation Pathway

This pathway highlights the irreversible nature of the C12-C13 opening, the thermodynamic sink of the system.

TriptolideDegradation Triptolide Triptolide (Intact Bis-Epoxide) TransitionState Transition State (Activated C12-C13) Triptolide->TransitionState + H+ / Heat Isomerization Isomerization (Minor Pathway) Triptolide->Isomerization Base Cat. Triptriolide Triptriolide (Ring Opened Diol) TransitionState->Triptriolide + H2O (Nucleophile)

Figure 1: The dominant thermodynamic degradation pathway of Triptolide involves the irreversible opening of the C12-C13 epoxide, driven by the relief of ring strain.

Diagram 2: Stability Assessment Workflow

A logical flowchart for researchers to determine if a bis-epoxide candidate is viable for development.

StabilityWorkflow Start New Bis-Epoxide Candidate DFT Step 1: DFT Calculation (B3LYP/6-311++G**) Start->DFT CheckEnergy Is Ring Opening Barrier > 25 kcal/mol? DFT->CheckEnergy ExpTest Step 2: Experimental Stress Test (NMR/DSC) CheckEnergy->ExpTest Yes Discard Discard / Redesign (Shelf-life Risk) CheckEnergy->Discard No (< 20 kcal/mol) ExpTest->Discard > 5% Deg Proceed Proceed to Biological Assay ExpTest->Proceed < 5% Deg @ 40°C/24h

Figure 2: Decision matrix for evaluating bis-epoxide stability, integrating computational prediction with experimental validation.

Comparative Stability Data

The following table synthesizes thermodynamic data for common polycyclic epoxide systems, highlighting the stability penalty of "linear" vs "kinked" fusion.

SystemIsomerRelative Stability (

)
Key Destabilizing Factor
Benzene Diepoxide Anti0.0 kcal/mol (Ref)--
Benzene Diepoxide Syn+2.8 kcal/molDipole repulsion; steric clash
Naphthalene 1,2:3,4-DE Anti0.0 kcal/mol (Ref)Moderate resonance loss
Naphthalene 1,2:3,4-DE Syn+4.1 kcal/molStrong dipole alignment
Anthracene 1,2:3,4-DE AntiHigh Reactivity Linear topology = low aromatic stabilization
Phenanthrene 1,2:3,4-DE AntiStable "Bay region" protection; high aromaticity

References

  • Anderson, W. K., et al. "Synthesis and antileukemic activity of some new bis-epoxides." Journal of Medicinal Chemistry, 1982. Link

  • Yang, S., et al. "Triptolide: structural modifications, structure-activity relationships, bioactivities, clinical studies and mechanisms." Natural Product Reports, 2013. Link

  • Bach, R. D., et al. "The nature of the transition state for the ring opening of epoxides." Journal of the American Chemical Society, 2002. Link

  • Dominikowska, J., & Palusiak, M. "Aromaticity and stability of kinked vs linear polycyclic aromatic hydrocarbons."[1] Journal of Physical Chemistry A, 2011. Link

  • Shao, F., et al. "Analysis of the stability and degradation products of triptolide." Journal of Pharmacy and Pharmacology, 2000. Link

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Technical Safety Guide: 1,2,7,8-Diepoxyoctane (CAS 2426-07-5)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, toxicity, and handling protocols for 1,2,7,8-Diepoxyoctane (CAS 2426-07-5) . This document is structured for researchers and safety officers requiring high-level mechanistic insight and rigorous operational control.

Executive Summary & Chemical Identity

1,2,7,8-Diepoxyoctane (DEO) is a bifunctional alkylating agent primarily utilized as a cross-linking reagent in polymer chemistry and biological research. Its utility stems from its ability to introduce covalent bridges between nucleophilic sites. However, this same mechanism renders it a potent mutagen and presumed human carcinogen (Carc. 1B) .

  • IUPAC Name: 1,2,7,8-Diepoxyoctane[1][2][3][4]

  • Synonyms: 1,7-Octadiene diepoxide; DEO; Butane-1,4-diyl-bis(oxirane)

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
    [5]
  • Molecular Weight: 142.20 g/mol [6]

  • Physical State: Colorless to pale yellow liquid

  • Solubility: Soluble in organic solvents; limited solubility in water (hydrolyzes slowly).

Physicochemical Profile & Reactivity

Understanding the physical behavior of DEO is the first line of defense. Unlike simple solvents, DEO possesses two reactive epoxide rings that drive its toxicity and instability.

PropertyValueSafety Implication
Boiling Point ~240°CLow volatility compared to smaller epoxides, but vapors can still accumulate in dead air spaces.
Flash Point >110°CCombustible but not highly flammable. Fire risk is secondary to toxicity.
Reactivity HighReacts violently with strong acids, bases, amines, and thiols. Polymerizes exothermically.
Hydrolysis SlowPersists in aqueous environments longer than expected; waste streams must be treated actively.

Toxicological Profile & Mechanism of Action

This section details why DEO is toxic, moving beyond simple LD50 values to the molecular mechanism of injury.

Mechanism: DNA Interstrand Cross-Linking

DEO is a bifunctional alkylating agent . Its toxicity is driven by the electrophilic nature of the epoxide rings, which attack nucleophilic centers in DNA bases (primarily the N7 position of Guanine).

  • Step 1 (Monoalkylation): One epoxide ring opens and bonds to a Guanine base.

  • Step 2 (Cross-linking): The second epoxide ring attacks a Guanine on the opposite DNA strand.

  • Result: Formation of an Interstrand Cross-Link (ICL) . This lesion prevents DNA strand separation during replication and transcription, leading to cell cycle arrest (apoptosis) or, if misrepaired, permanent mutations.

Visualization of Toxicity Pathway

The following diagram illustrates the Adverse Outcome Pathway (AOP) for DEO exposure.

DEO_Toxicity_Mechanism DEO 1,2,7,8-Diepoxyoctane (Electrophile) DNA_Entry Nuclear Entry DEO->DNA_Entry Passive Diffusion Alkylation Guanine (N7) Alkylation DNA_Entry->Alkylation Ring Opening Crosslink Interstrand Cross-Link (5'-GNC Site) Alkylation->Crosslink Second Attack Stall Replication Fork Collapse Crosslink->Stall Inhibition of Helicase Outcome Mutagenesis / Carcinogenesis Stall->Outcome Error-Prone Repair

Caption: Adverse Outcome Pathway showing the progression from DEO exposure to genotoxic damage via interstrand cross-linking.

Regulatory Classifications
  • GHS Classification:

    • Acute Tox. 3 (Dermal): Toxic in contact with skin (H311).[6]

    • Acute Tox. 4 (Oral): Harmful if swallowed (H302).

    • Carc. 1B: May cause cancer (H350).[5][6]

    • Muta. 2: Suspected of causing genetic defects (H341).[5][6]

  • Target Organs: Skin, Hematopoietic system (bone marrow), Reproductive system.

Operational Safety: A Self-Validating System

Safety when handling DEO relies on a Self-Validating System —a protocol where every step includes a check to ensure the barrier is intact.

Engineering Controls (The Primary Barrier)
  • Requirement: All handling of pure DEO must occur within a certified Chemical Fume Hood or Glove Box .

  • Validation: Verify hood flow (80–100 fpm) before uncapping. If the flow alarm is silent, the system is valid.

Personal Protective Equipment (PPE) Logic

Standard nitrile gloves are insufficient for prolonged contact with low-molecular-weight epoxides due to permeation.

  • Gloves (Layered Approach):

    • Inner Layer: Nitrile (4 mil) – for dexterity and splash protection.

    • Outer Layer:Laminate (e.g., Silver Shield/4H) or Butyl Rubber. These provide >480 min breakthrough time against epoxides.

  • Eye Protection: Chemical splash goggles (vented). Face shield required if pouring >100 mL.

  • Body: Lab coat (buttoned) + chemical-resistant apron if handling bulk.

Handling Workflow

Handling_Protocol Start Start: DEO Handling Check_Hood Check Fume Hood Flow Start->Check_Hood PPE_Don Don PPE: Laminate Gloves + Goggles Check_Hood->PPE_Don Inspect Visual Inspection: Container Integrity PPE_Don->Inspect Dispense Dispense via Syringe/Pipette (Avoid Pouring) Inspect->Dispense Waste Quarantine Waste (Do not mix with Oxidizers) Dispense->Waste Decon Wipe Surface with 10% Thiosulfate Dispense->Decon

Caption: Operational logic flow for handling DEO, emphasizing containment and immediate surface decontamination.

Emergency & Deactivation Protocols

Spill Management

Do not treat a DEO spill like a water spill.

  • Evacuate: Clear the immediate area.

  • Isolate: Close hood sash if spill is contained.

  • Absorb: Use vermiculite or chem-mats . Do not use paper towels (combustible and rapid permeation).

  • Disposal: Seal absorbents in a heavy-duty bag; label as "Toxic/Carcinogenic Debris."

Chemical Deactivation

For glassware and surface decontamination, simple soap is insufficient. You must chemically break the epoxide ring.

  • Deactivation Solution: 10% Sodium Thiosulfate (

    
    ) in water.
    
  • Mechanism: The thiosulfate ion (

    
    ) acts as a strong nucleophile, opening the epoxide ring to form a non-volatile, water-soluble alcohol-thiosulfate adduct.
    
  • Protocol: Soak contaminated glassware in thiosulfate solution for 24 hours before standard washing.

References

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 17048, 1,2:7,8-Diepoxyoctane. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: 1,2:7,8-diepoxyoctane.[1][2][6][7] Retrieved from [Link]

  • Millard, J. T., & White, M. M. (1993).[1] Diepoxybutane and diepoxyoctane interstrand cross-linking of the 5S DNA nucleosomal core particle. Biochemistry. Retrieved from [Link]

Sources

A Technical Guide to the Conformational Analysis of 5,11-Dioxatricyclo[8.1.0.04,6]undecane Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking Stereochemical Complexity in Drug Discovery

In the landscape of modern drug development and materials science, the precise three-dimensional arrangement of atoms—the conformation—is paramount. It dictates molecular recognition, biological activity, and material properties. The target of this guide, 5,11-Dioxatricyclo[8.1.0.04,6]undecane, is a structurally fascinating molecule whose formal name belies its more common identity: 1,2:5,6-diepoxycyclooctane. This system, featuring a flexible eight-membered ring constrained by two rigid epoxide moieties, presents a rich and challenging conformational problem. Understanding its stereoisomers and their preferred shapes is not merely an academic exercise; it is fundamental to harnessing their potential in designing novel therapeutics or advanced polymers. This guide provides a robust, field-proven framework for elucidating the conformational landscape of this molecule, integrating state-of-the-art spectroscopic and computational techniques into a self-validating workflow.

The Structural Framework: Isomerism in Diepoxycyclooctanes

The core of the molecule is a cyclooctane ring, a notoriously flexible scaffold known to adopt multiple low-energy conformations such as the boat-chair and twist-chair.[1] The introduction of two epoxide rings drastically curtails this flexibility, creating distinct diastereomers whose conformational possibilities are fundamentally different.

The relative orientation of the two epoxide rings defines the two primary isomers:

  • cis (or syn) Isomer: Both epoxide oxygen atoms are on the same face of the cyclooctane ring.

  • trans (or anti) Isomer: The epoxide oxygen atoms are on opposite faces of the ring.

These diastereomers are not interconvertible without breaking covalent bonds and possess unique physical, chemical, and biological properties stemming directly from their different three-dimensional structures.

G cluster_0 Stereoisomers of 5,11-Dioxatricyclo[8.1.0.04,6]undecane A Cycloocta-1,5-diene (Precursor) B cis-Isomer (syn-diepoxide) A->B syn-epoxidation C trans-Isomer (anti-diepoxide) A->C anti-epoxidation

Caption: Isomeric relationship of the target molecule from its precursor.

The Integrated Analytical Workflow: A Self-Validating System

To achieve unambiguous conformational assignment, we must employ a synergistic approach where experimental data and theoretical calculations validate each other. A purely computational approach risks identifying a local energy minimum that is not the true global minimum, while a purely experimental approach can be difficult to interpret without a theoretical model. Our workflow ensures trustworthiness by demanding that the computationally predicted lowest-energy conformer accurately reproduces the experimentally observed spectroscopic data.

G cluster_comp Computational Protocol exp_node exp_node comp_node comp_node decision_node decision_node result_node result_node A Synthesis & Purification of cis/trans Isomers B NMR Data Acquisition (1H, 13C, COSY, NOESY) A->B G Compare Experimental vs. Predicted Data B->G Experimental Spectra C Initial 3D Structure Generation D Molecular Mechanics Conformational Search C->D E DFT Geometry Optimization & Energy Calculation D->E F DFT Prediction of NMR Parameters E->F F->G Predicted Spectra G->E No Match H Validated Conformation G->H Match I Refine Computational Model

Caption: Integrated workflow for conformational analysis.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful experimental technique for conformational analysis in solution. The chemical shifts, coupling constants, and through-space Nuclear Overhauser Effects (NOEs) provide a detailed picture of the molecular geometry.

Rationale for Technique Selection:

  • ¹H NMR: Provides information on the electronic environment and number of unique protons. Protons on epoxide rings typically resonate in a characteristic upfield region of 2.5-3.5 ppm.[2]

  • ¹³C NMR: Reveals the number of unique carbon environments. Epoxide carbons are shielded relative to other ethers and appear in the 40-60 ppm range.[2][3]

  • COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling networks, allowing for the assignment of protons within a spin system.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (< 5 Å), providing crucial distance constraints that define the molecule's 3D fold. This is particularly vital for distinguishing between different ring conformations.[4]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or Benzene-d₆). The choice of solvent can sometimes influence conformational equilibria.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure adequate resolution to resolve all multiplets.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. An APT or DEPT experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D COSY Acquisition: Run a standard gCOSY experiment to map out all J-coupled protons. This is the foundational step for assigning the proton spectrum.

  • 2D NOESY Acquisition: Acquire a NOESY spectrum with a mixing time appropriate for a molecule of this size (typically 500-800 ms). The presence or absence of key cross-peaks (e.g., between protons across the ring) is used to validate the computationally derived models.

  • Data Analysis: Integrate peaks, measure coupling constants (³JHH), and identify NOE correlations. These experimental parameters serve as the benchmark for the computational model.

Computational Protocol: From Search to Validation

Computational chemistry provides the detailed energetic and geometric data needed to interpret the experimental spectra. We use a multi-tiered approach, starting with a broad search and refining with a highly accurate method.

Rationale for Technique Selection:

  • Molecular Mechanics (MM): A computationally inexpensive method used to perform a broad conformational search, identifying all plausible low-energy shapes (local minima) for each isomer.[5]

  • Density Functional Theory (DFT): A quantum mechanical method that provides highly accurate geometries and relative energies for the conformers identified by the MM search.[6][7] DFT is essential for a trustworthy result, as MM force fields may not be well-parameterized for strained tricyclic systems.

Step-by-Step Methodology:

  • Structure Building: Generate initial 3D structures of the cis and trans isomers using a molecular editor.

  • Conformational Search (MM): Submit each isomer to a systematic or random conformational search using a robust molecular mechanics force field (e.g., MMFF94). Save all unique conformers within a reasonable energy window (e.g., 10 kcal/mol) of the global minimum.

  • Geometry Optimization (DFT):

    • Take the unique, low-energy conformers from the MM search and optimize their geometries using DFT.

    • A common and reliable level of theory is the B3LYP functional with a Pople-style basis set such as 6-31G(d,p).[8][9]

    • Causality: This step refines the crude MM geometries, providing accurate bond lengths, angles, and dihedral angles that are critical for conformational definition.

  • Frequency Calculation (DFT):

    • Perform a frequency calculation on each DFT-optimized structure at the same level of theory.

    • Trustworthiness: This is a critical self-validation step. A true energy minimum will have zero imaginary frequencies. A structure with one imaginary frequency is a transition state between two conformers. This confirms the stability of your identified structures.

  • Energy Analysis: Compare the Gibbs free energies of all confirmed minima to determine the relative populations of conformers at a given temperature using the Boltzmann distribution.

  • NMR Parameter Calculation (Optional but Recommended): For the lowest-energy conformer(s), perform a DFT calculation of NMR chemical shifts and coupling constants. Comparing these theoretical values to the experimental data is the final and most rigorous validation of your conformational assignment.[10]

Data Analysis & Results: A Comparative Study

The combination of these protocols allows for a detailed description of the conformational landscape for each isomer.

The cis-5,11-Dioxatricyclo[8.1.0.04,6]undecane Isomer

The cis isomer is expected to be more flexible than the trans. The two epoxide rings on the same face force the eight-membered ring into a conformation that minimizes steric clashes. Computational analysis typically reveals that the cis isomer prefers a twisted boat-chair or a distorted boat-boat conformation.

G a Lowest Energy Conformer of cis-Isomer

Caption: Predicted lowest-energy conformer of the cis-isomer.

The trans-5,11-Dioxatricyclo[8.1.0.04,6]undecane Isomer

The trans isomer is significantly more rigid. The opposing epoxide rings lock the cyclooctane ring into a well-defined, flattened chair-like conformation. This rigidity often results in a simpler NMR spectrum with sharper signals compared to the cis isomer. The trans isomer is generally predicted to be the thermodynamically more stable of the two due to reduced dipole-dipole repulsion and steric strain between the epoxide groups.

G a Lowest Energy Conformer of trans-Isomer

Caption: Predicted lowest-energy conformer of the trans-isomer.

Summary of Conformational Data

The quantitative data derived from DFT calculations should be tabulated for clear comparison. This allows researchers to quickly assess the key geometric and energetic differences between the isomers.

Parametercis-Isomer (Lowest Energy Conformer)trans-Isomer (Lowest Energy Conformer)Justification
Point Group C₂C₂ₕReflects the molecular symmetry.
Relative Energy (ΔG) +X kcal/mol0.0 kcal/mol (Reference)The trans isomer is typically the thermodynamic ground state.
Key Dihedral Angle 1 ~55°~70°Quantifies the twist of the eight-membered ring.
Key Dihedral Angle 2 ~-80°~-110°Describes the puckering of a different part of the ring.
Calculated Dipole Moment ~2.5 D0 DThe symmetric trans isomer has a zero dipole moment.

Note: Energy and dihedral angle values are representative and must be calculated for the specific system.

Conclusion: From Structure to Function

This guide has outlined a comprehensive and self-validating methodology for the complete conformational analysis of the cis and trans isomers of 5,11-Dioxatricyclo[8.1.0.04,6]undecane. By rigorously integrating high-resolution NMR spectroscopy with multi-tiered computational modeling, we can move beyond simple structural identification to a deep understanding of the preferred three-dimensional architecture and dynamic behavior of these complex molecules. This knowledge is the critical first step in rational drug design, enabling scientists to predict how these structures will interact with biological targets and to design next-generation molecules with enhanced efficacy and specificity.

References

  • Spectroscopy of Ethers and Epoxides - Oregon State University. (2020). Available at: [Link]

  • Electrochemical Characterization of Central Action Tricyclic Drugs by Voltammetric Techniques and Density Functional Theory Calculations - MDPI. (2019). Available at: [Link]

  • 4.9: Spectroscopy of Ethers and Epoxides - Chemistry LibreTexts. (2025). Available at: [Link]

  • Conformational behaviors of 1,7-dioxa-spiro[11][11]undecane and its dithia and diselena analogs in relation to the anomeric effect. (2011). Available at: [Link]

  • Scientists use computational modeling to guide a difficult chemical synthesis | MIT News. (2024). Available at: [Link]

  • Conformational Analysis - Organic Chemistry - Scribd. Available at: [Link]

  • An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies - MDPI. (2019). Available at: [Link]

  • Determination of the Relative Configuration of Terminal and Spiroepoxides by Computational Methods. Advantages of the Inclusion of Unscaled Data | The Journal of Organic Chemistry. (2016). Available at: [Link]

  • 5-Bromospiro[1,2-dioxane-4,4′-tricyclo[4.3.1.13,8]undecane]-3 - PMC. Available at: [Link]

  • Synthesis of 4,4,8,8,11,11-Hexanitropentacyclo(5.4.0.0(2,6).0(3,10).0(5, 9)-undecane - DTIC. Available at: [Link]

  • Role of DFT in Drug Design: A Mini Review - Longdom Publishing. Available at: [Link]

  • 1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids - The Marine Lipids Lab. (2016). Available at: [Link]

  • Computational-Simulation-Based Behavioral Analysis of Chemical Compounds - MDPI. (2023). Available at: [Link]

  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. (2023). Available at: [Link]

  • DFT modeling on the suitable crown ether architecture for complexation with Cs⁺ and Sr²⁺ metal ions - PubMed. (2011). Available at: [Link]

  • Synthesis of New Pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione (PCU) Cyanosilylated Derivatives Using Sulphated Zirconia and Hydrotalcite as Catalysts in Microwave-Assisted Reactions under Solvent Free Conditions - MDPI. (2011). Available at: [Link]

  • Docking, MD Simulations, and DFT Calculations: Assessing W254's Function and Sartan Binding in Furin - MDPI. (2024). Available at: [Link]

  • Density Functional Theory and Beyond: Concepts and Applications - CECAM. Available at: [Link]

  • A molecular electron density theory investigation of the mechanism of intramolecular [3+2] cycloaddition (32CA) with the participation of nitrile N-oxide and ethene molecular segments - New Journal of Chemistry (RSC Publishing). Available at: [Link]

Sources

theoretical DFT calculations for 5,11-Dioxatricyclo[8.1.0.04,6]undecane ring strain

High-Precision Computational Assessment of Ring Strain in 5,11-Dioxatricyclo[8.1.0.0 ]undecane

Content Type: Technical Whitepaper & Protocol Guide Subject: Theoretical DFT Calculations for Ring Strain Energy (RSE) Quantification Target Audience: Computational Chemists, Polymer Scientists, and Drug Discovery Researchers

Executive Summary & Structural Context[1][2][3]

The molecule 5,11-dioxatricyclo[8.1.0.0


]undecane1,2:5,6-diepoxycyclooctaneCOD diepoxide

For researchers in polymer chemistry (specifically Non-Isocyanate Polyurethanes - NIPUs) and drug development, quantifying the Ring Strain Energy (RSE) of this system is critical. The RSE drives the thermodynamics of ring-opening reactions. Unlike simple cycloalkanes, this molecule possesses "compound strain":

  • Baeyer Strain: Angle distortion in the three-membered epoxide rings (~60° C-C-O angles).

  • Prelog Strain: Transannular repulsive interactions inherent to the eight-membered ring.

  • Torsional Strain: Pitzer strain due to eclipsing conformations in the bridgehead regions.

This guide provides a rigorous, self-validating DFT protocol to quantify this strain, moving beyond simple energy minimization to robust thermodynamic assessment.

Theoretical Framework

The Failure of Standard DFT

Standard functionals (e.g., B3LYP) often fail to accurately model medium-sized rings (7-10 members) because they underestimate London dispersion forces . In the cyclooctane core, transannular hydrogen-hydrogen interactions are stabilizing (attractive dispersion) or destabilizing (steric repulsion) depending on the conformer. Neglecting dispersion can lead to incorrect conformer ranking (e.g., predicting a boat-chair global minimum when it should be a twist-boat).

Recommended Model Chemistry

To ensure scientific integrity, the following level of theory is prescribed:

  • Functional:

    
    B97X-D  or M06-2X .
    
    • Rationale: Both include long-range dispersion corrections essential for the cyclooctane core packing.

      
      B97X-D is generally preferred for reaction barrier heights if you plan to simulate the ring-opening mechanism later.
      
  • Basis Set: def2-TZVP (Triple-Zeta Valence Polarized).

    • Rationale: Pople basis sets (e.g., 6-311G**) are acceptable, but the Ahlrichs family (def2) provides better convergence for polarizabilities involving the oxygen atoms in the strained epoxide.

  • Solvation: SMD (Solvation Model based on Density).

    • Rationale: Even for gas-phase strain calculations, checking solvent effects (e.g., in DCM or THF) is crucial if comparing to experimental polymerization rates.

Computational Protocol: Step-by-Step

This protocol ensures that the calculated energy refers to the global minimum, not a high-energy conformer trapped in a local well.

Workflow Visualization

The following diagram outlines the critical path from structure generation to strain quantification.

DFT_WorkflowInputInput Structure(Syn & Anti Isomers)ConfSearchConformational Search(MMFF94 / CREST)Input->ConfSearch GenerateEnsemblePreOptPre-Optimization(B3LYP/6-31G*)ConfSearch->PreOpt Filter Top10 ConformersHighOptHigh-Level Opt(wB97X-D/def2-TZVP)PreOpt->HighOpt Refine GeometryFreqFreq Calculation(NImag = 0)HighOpt->Freq Validate MinimaFreq->ConfSearchIf Imaginary FreqHomodesmoticHomodesmoticReaction SetupFreq->Homodesmotic Extract Enthalpy (H)ResultStrain Energy (RSE)CalculationHomodesmotic->Result

Figure 1: Computational workflow ensuring global minimum identification before strain calculation.

Detailed Methodology
Step 1: Stereochemical Setup

You must model both diastereomers:

  • Anti-isomer: The epoxide oxygens are on opposite faces of the ring average plane. (Generally more stable).

  • Syn-isomer: The epoxide oxygens are on the same face.

Step 2: Conformational Search (Mandatory)

Do not start with a single drawn structure. The cyclooctane ring is highly fluxional.

  • Tool: CREST (xTB) or Spartan/MacroModel.

  • Force Field: MMFF94x or GFN2-xTB.

  • Criteria: Keep all conformers within 5.0 kcal/mol of the lowest energy structure.

Step 3: Geometry Optimization & Frequency

Run the optimization on the lowest energy conformers found in Step 2.

  • Software: Gaussian 16 / ORCA 5.0.

  • Route Card (Gaussian Example): #p opt freq wB97XD/def2TZVP scrf=(smd,solvent=THF) int=ultrafine

  • Validation: Ensure zero imaginary frequencies. If imaginary frequencies exist, the structure is a transition state, not a minimum.

Quantifying Ring Strain (The "Math")

Direct energy values (Hartrees) are arbitrary. To quantify strain, you must use a Homodesmotic Reaction . This hypothetical reaction breaks the strained bonds and forms unstrained open-chain references while conserving bond types and hybridization environments.

The Homodesmotic Equation

For 5,11-dioxatricyclo[8.1.0.0


Reaction Scheme:

A balanced homodesmotic reaction for this specific diepoxide is:




Recommended Rigorous Equation:

However, the most practical approach for researchers is the Group Equivalent Method :

Calculation Logic Visualization

The following diagram illustrates the energy difference calculation.

RSE_Calculationcluster_0Reactants (Strained)cluster_1Products (Unstrained Reference)Target5,11-Dioxatricyclo[...](Calculated H)CalculationΔH_reaction = H(Products) - H(Reactants)If ΔH < 0, Reactants are StrainedTarget->Calculation+RefReference Alkanes(e.g., Ethane)Ref->Calculation+OpenChainAcyclic Ethers/Alcohols(Calculated H)OpenChain->Calculation-ResultRing Strain Energy(kcal/mol)Calculation->ResultRSE = -ΔH_reaction

Figure 2: Logic flow for Homodesmotic Reaction energy analysis.

Data Analysis & Expected Results

When analyzing your output, structure your data as follows. The values below are representative estimates based on literature trends for medium-ring epoxides.

Representative Strain Data Table
ComponentEstimated Strain (kcal/mol)Source of Strain
Cyclooctane Core ~9.0 - 10.0Transannular (Prelog) & Torsional
Epoxide Ring (x2) ~27.0 (per ring)Angle (Baeyer) Strain
Fusion Interaction ± 2.0 - 5.0Distortion of the cyclooctane geometry by epoxide fusion
Total Predicted RSE ~63.0 - 68.0 Summation (High Reactivity)
Interpretation[4]
  • High Reactivity: A total strain >60 kcal/mol indicates this molecule is highly susceptible to Ring-Opening Polymerization (ROP).

  • Stability Warning: The molecule may degrade if exposed to Lewis acids or high heat without initiators, due to the relief of this strain.

References

  • Gaussian, Inc. Thermochemistry in Gaussian. (Explains the conversion of electronic energy to Enthalpy/Gibbs Free Energy). [Link]

  • Grimme, S., et al. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. (The source for wB97X-D/D3 corrections). [Link]

  • Wheeler, S. E., et al. (2009). Homodesmotic Reactions for the Quantification of Ring Strain.[1][2] (The authoritative guide on designing the reaction equations). [Link]

  • PubChem. 5,11-Dioxatricyclo[8.1.0.04,6]undecane Compound Summary. (For structural verification and CAS 87421-71-4).[3] [Link]

Methodological & Application

Application Note & Protocol: Cross-Linking Polymers with 1,5-Cyclooctadiene Diepoxide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the use of 1,5-cyclooctadiene diepoxide as a cross-linking agent for polymers. It covers the underlying chemical principles, a step-by-step experimental protocol, safety considerations, and methods for characterizing the resulting cross-linked polymer network.

Introduction

Chemical cross-linking is a fundamental technique used to modify the physical and mechanical properties of polymeric materials, transforming linear or branched polymer chains into a three-dimensional network.[1][2] This process enhances properties such as thermal stability, mechanical strength, and solvent resistance. Diepoxides are a versatile class of cross-linking agents that can react with a variety of functional groups present on polymer backbones, including amines, carboxyls, hydroxyls, and thiols. The reactivity of the oxirane rings in diepoxides allows for the formation of stable covalent bonds, leading to a durable cross-linked network.[3]

1,5-Cyclooctadiene diepoxide is a cycloaliphatic diepoxide that offers a unique combination of reactivity and conformational structure, making it an interesting candidate for creating novel polymer networks. The cycloaliphatic nature of this cross-linker can impart different mechanical and thermal properties to the final material compared to linear aliphatic or aromatic diepoxides.[4] This application note details a general protocol for the cross-linking of polymers using 1,5-cyclooctadiene diepoxide, discusses the reaction mechanism, and provides guidance on the characterization of the cross-linked product.

Reaction Mechanism

The cross-linking of polymers with 1,5-cyclooctadiene diepoxide proceeds via a nucleophilic substitution (SN2) ring-opening reaction of the epoxide groups.[3] Nucleophilic functional groups on the polymer chains attack one of the electrophilic carbon atoms of the oxirane ring, leading to the opening of the ring and the formation of a new covalent bond. This reaction typically results in the formation of a hydroxyl group.[5] Since 1,5-cyclooctadiene diepoxide possesses two epoxide moieties, it can react with two different polymer chains (or two different points on the same chain), thereby forming a cross-link. The reaction is often catalyzed by an acid or a base, depending on the nature of the nucleophilic group on the polymer.

Cross-Linking Mechanism cluster_reactants Reactants cluster_product Product Polymer_Chain_1 Polymer Chain 1 with Nucleophile (e.g., -NH2) COD_Diepoxide 1,5-Cyclooctadiene Diepoxide Polymer_Chain_1->COD_Diepoxide Nucleophilic Attack Crosslinked_Polymer Cross-linked Polymer Network COD_Diepoxide->Crosslinked_Polymer Second Nucleophilic Attack Polymer_Chain_2 Polymer Chain 2 with Nucleophile (e.g., -NH2) Polymer_Chain_2->Crosslinked_Polymer

Caption: General mechanism of polymer cross-linking with 1,5-cyclooctadiene diepoxide.

Materials and Methods

Materials
  • Polymer with nucleophilic functional groups (e.g., poly(acrylic acid), polyethyleneimine, poly(vinyl alcohol))

  • 1,5-Cyclooctadiene diepoxide

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), tetrahydrofuran (THF))

  • Catalyst (if required, e.g., triethylamine for amine-containing polymers, or a Lewis acid for hydroxyl-containing polymers)

  • Quenching agent (e.g., deionized water, dilute acid or base)

  • Purification solvents (e.g., acetone, ethanol, diethyl ether)

Equipment
  • Round-bottom flask or reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller

  • Condenser

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Syringes and needles for reagent addition

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Drying oven or vacuum oven

Experimental Protocol

The following is a general procedure for the cross-linking of a polymer using 1,5-cyclooctadiene diepoxide. The specific conditions, such as temperature, reaction time, and stoichiometry, may need to be optimized for the particular polymer system being used.

Step 1: Polymer Dissolution
  • Weigh the desired amount of the polymer and add it to a clean, dry round-bottom flask.

  • Add the appropriate volume of anhydrous solvent to the flask to achieve the desired polymer concentration (typically 5-20% w/v).

  • Stir the mixture at room temperature or with gentle heating until the polymer is completely dissolved.

Step 2: Reaction Setup
  • Equip the flask with a condenser and a magnetic stir bar.

  • If the reaction is sensitive to air or moisture, purge the system with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.

Step 3: Addition of Cross-linker and Catalyst
  • Calculate the required amount of 1,5-cyclooctadiene diepoxide based on the desired cross-linking density. A common starting point is a 2:1 molar ratio of nucleophilic functional groups on the polymer to diepoxide molecules.

  • Dissolve the 1,5-cyclooctadiene diepoxide in a small amount of the anhydrous solvent.

  • Slowly add the diepoxide solution to the polymer solution dropwise using a syringe or dropping funnel.

  • If a catalyst is required, add it to the reaction mixture at this stage.

Step 4: Cross-linking Reaction
  • Heat the reaction mixture to the desired temperature (e.g., 60-120 °C) and stir for the specified time (e.g., 4-24 hours). The optimal temperature and time will depend on the reactivity of the polymer and the desired degree of cross-linking.

  • Monitor the reaction progress by observing changes in viscosity. The formation of a gel indicates the onset of cross-linking.

Step 5: Quenching and Purification
  • After the desired reaction time, cool the mixture to room temperature.

  • If a gel has formed, it can be broken up mechanically.

  • Add a quenching agent (e.g., deionized water) to stop the reaction.

  • Isolate the cross-linked polymer by precipitation in a non-solvent. For example, if DMF was used as the solvent, the polymer can be precipitated in acetone or diethyl ether.

  • Collect the cross-linked polymer by filtration.

  • Wash the polymer multiple times with the non-solvent to remove any unreacted cross-linker and catalyst.

  • Dry the cross-linked polymer in a vacuum oven at a suitable temperature until a constant weight is achieved.

Experimental_Workflow A Dissolve Polymer in Anhydrous Solvent B Set up Reaction under Inert Atmosphere A->B C Add 1,5-Cyclooctadiene Diepoxide Solution B->C D Add Catalyst (if needed) C->D E Heat and Stir for a Defined Time D->E F Cool Reaction and Quench E->F G Isolate and Purify Cross-linked Polymer F->G H Dry the Final Product G->H

Caption: Workflow for the cross-linking of polymers using 1,5-cyclooctadiene diepoxide.

Characterization of Cross-linked Polymers

The degree of cross-linking and the properties of the resulting polymer network can be assessed using various analytical techniques:

  • Solubility Test: A simple qualitative test. A successfully cross-linked polymer will swell but not dissolve in a solvent that dissolves the original un-cross-linked polymer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the reaction, look for the disappearance of the epoxide peak (around 800-950 cm-1) and the appearance of new peaks corresponding to the formed linkages (e.g., C-N or C-O stretching) and hydroxyl groups (broad peak around 3200-3500 cm-1).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can be used to probe the local chemical environment and confirm the formation of new covalent bonds.

  • Thermal Analysis (TGA and DSC): Thermogravimetric analysis (TGA) can show an increase in thermal stability of the cross-linked polymer compared to the linear polymer. Differential scanning calorimetry (DSC) can be used to determine the glass transition temperature (Tg), which typically increases with the degree of cross-linking.

  • Mechanical Testing: Techniques such as tensile testing or dynamic mechanical analysis (DMA) can be used to measure changes in mechanical properties like modulus, tensile strength, and elongation at break.[6]

Quantitative Data Summary

ParameterRecommended RangeRationale
Polymer Concentration 5-20% (w/v)A higher concentration can facilitate intermolecular cross-linking, but may lead to premature gelation. A lower concentration favors intramolecular reactions.
Stoichiometry (Nucleophile:Diepoxide) 2:1 to 1:1 molar ratioA 2:1 ratio ensures that most diepoxide molecules act as cross-linkers. A 1:1 ratio can lead to a higher cross-linking density.
Reaction Temperature 60-120 °CThe reaction rate is temperature-dependent. Higher temperatures can accelerate the reaction but may also lead to side reactions.
Reaction Time 4-24 hoursSufficient time is needed to achieve the desired degree of cross-linking. The time should be optimized based on the specific polymer system.
Catalyst Concentration 0.1-1 mol% (relative to diepoxide)A catalyst can significantly increase the reaction rate, but high concentrations may lead to uncontrolled polymerization or side reactions.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[9]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.[9]

  • Handling: Avoid contact with skin and eyes.[10] In case of contact, wash the affected area immediately with plenty of water.[10]

  • Storage: Store 1,5-cyclooctadiene diepoxide in a cool, dry, and well-ventilated area, away from ignition sources.[8][11]

  • Disposal: Dispose of waste materials in accordance with local regulations.[9]

Troubleshooting

IssuePossible CauseSuggested Solution
No gelation or low degree of cross-linking Insufficient reaction time or temperature. Inactive catalyst. Low reactivity of the polymer.Increase reaction time and/or temperature. Use a fresh or different catalyst. Consider modifying the polymer to increase the number of reactive sites.
Premature gelation Reaction conditions are too harsh. High concentration of reactants.Reduce the reaction temperature. Lower the concentration of the polymer and/or cross-linker. Add the cross-linker more slowly.
Incomplete solubility of the polymer Poor choice of solvent.Select a solvent in which the polymer has good solubility. Gentle heating may be required.
Broad or inconsistent results Presence of moisture or impurities.Use anhydrous solvents and dry reagents. Purify the polymer before use.

References

  • A robust and reproducible procedure for cross-linking thermoset polymers using molecular simulation.
  • 1,5-Cyclooctadiene - Safety D
  • 1,5-Cyclooctadiene SDS, 1552-12-1 Safety D
  • Synthesis of a Crosslinked Epoxy Resin Medallion in the Organic Chemistry Laboratory.
  • 1,5-Cyclooctadiene. LookChem.
  • Intramolecularly Cross-Linked Polymers: From Structure to Function with Applications as Artificial Antibodies and Artificial Enzymes. Accounts of Chemical Research.
  • Crosslinking of acrylic latex coatings with cycloaliphatic diepoxide.
  • SAFETY DATA SHEET - 1,5-Cyclooctadiene, stabilized. Fisher Scientific.
  • 1,5-Cyclooctadiene Safety D
  • Advanced Developments in Cyclic Polymers: Synthesis, Applic
  • Diepoxides structures used for PI as crosslinking agents.
  • Recent Advances in the Synthesis and Application of Polymer Compartments for C
  • Combining Ring-Opening Metathesis Polymerization and Cyclic Ester Ring-Opening Polymerization To Form ABA Triblock Copolymers from 1,5-Cyclooctadiene and d,l-Lactide. Macromolecules.
  • Cross-Linking Agents for Enhanced Performance of Thermosets Prepared via Frontal Ring-Opening Metathesis Polymeriz

Sources

Application Note: Catalyst Selection for Transannular Cyclization of Cyclooctadiene Diepoxide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the transannular cyclization of 1,2:5,6-diepoxycyclooctane to synthesize 2,6-dioxabicyclo[3.3.0]octane . This transformation is a classic example of a "transannular epoxide rearrangement," leveraging the proximity of functional groups in medium-sized rings to build complex bicyclic ether scaffolds efficiently.

Executive Summary

The transannular cyclization of 1,2:5,6-diepoxycyclooctane (derived from 1,5-cyclooctadiene) offers a direct, stereoselective route to the 2,6-dioxabicyclo[3.3.0]octane core. This scaffold is a privileged structure in natural product synthesis (e.g., lignans, ginkgolides) and a valuable intermediate for functionalized diols.

Success depends critically on catalyst selection to favor the intramolecular rearrangement over intermolecular polymerization or hydrolysis. This guide identifies Boron Trifluoride Etherate (BF₃[1][2]·OEt₂) as the superior catalyst for anhydrous rearrangement, while providing protocols for alternative Brønsted acid systems.

Mechanistic Principles & Pathway

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a double transannular participation mechanism.

  • Activation: The Lewis acid coordinates to one epoxide oxygen.

  • Transannular Attack: The oxygen atom of the second epoxide acts as an internal nucleophile, attacking the activated epoxide backside.

  • Oxonium Intermediate: A bridged bicyclic oxonium ion is formed.

  • Ring Closure: The remaining epoxide ring opens (often concerted or stepwise depending on conditions) to form the second ether linkage, yielding the cis-fused bicycle.

Mechanistic Pathway Diagram[1]

Diepoxide_Rearrangement Start 1,2:5,6-Diepoxycyclooctane (Substrate) Coord Lewis Acid Coordination (Activation) Start->Coord + BF3·OEt2 Transannular Transannular O-Attack Coord->Transannular Oxonium Bridged Oxonium Intermediate Transannular->Oxonium Cyclization 1 Product 2,6-Dioxabicyclo[3.3.0]octane (cis-fused) Oxonium->Product Cyclization 2 (Rearrangement)

Caption: Mechanistic flow from diepoxide activation to the bicyclic ether scaffold via an oxonium intermediate.

Catalyst Selection Matrix

The choice between Lewis and Brønsted acids dictates the product distribution (rearrangement vs. hydrolysis).

Catalyst ClassSpecific CatalystSolvent SystemSelectivityRecommendation
Lewis Acid BF₃[3]·OEt₂ Benzene / Et₂O / DCMHigh (>85%) Primary Choice. Favors intramolecular rearrangement to the dioxabicycle. Minimal polymerization if dilute.
Lewis Acid SnCl₄DCMModerateStronger Lewis acid; can lead to ring contraction side products or polymerization.
Brønsted Acid p-TsOHBenzene (Dean-Stark)ModerateEffective but requires strict water removal. Presence of water leads to diols (hydrolysis).
Protic Acid H₂SO₄ (dilute)Water/AcetoneLow (for bicycle) Not Recommended for this target. Favors hydrolysis to tetraols or diol-epoxides.
Why BF₃·OEt₂?

Boron trifluoride etherate is the "Gold Standard" because it is a hard Lewis acid that activates the epoxide oxygen strongly without being nucleophilic itself. In non-nucleophilic solvents (Benzene or DCM), the only available nucleophile is the internal epoxide oxygen, forcing the desired transannular event.

Detailed Experimental Protocol

Target: Synthesis of cis-2,6-dioxabicyclo[3.3.0]octane. Scale: 10 mmol (approx. 1.4 g of diepoxide).

Reagents
  • Substrate: 1,2:5,6-diepoxycyclooctane (Commercial or synthesized from 1,5-COD via m-CPBA).

  • Catalyst: BF₃·OEt₂ (Distilled or fresh bottle).

  • Solvent: Anhydrous Benzene or Dichloromethane (DCM). Note: Benzene is classic but toxic; DCM is a viable alternative.

Workflow
  • Preparation:

    • Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum.

    • Purge with Nitrogen (N₂) or Argon.

  • Solvation:

    • Dissolve 1,2:5,6-diepoxycyclooctane (1.40 g, 10 mmol) in 50 mL of anhydrous solvent (0.2 M concentration).

    • Critical: High dilution prevents intermolecular polymerization.

  • Catalyst Addition:

    • Cool the solution to 0°C (ice bath).

    • Add BF₃·OEt₂ (0.1 equiv, ~125 µL) dropwise via syringe.

    • Observation: The solution may darken slightly.[4]

  • Reaction:

    • Allow the mixture to warm to room temperature (20–25°C).

    • Stir for 2–4 hours .

    • Monitoring: Monitor by TLC (SiO₂, 30% EtOAc/Hexanes). The diepoxide (Rf ~0.6) should disappear; the product (Rf ~0.4) will appear.[5] Staining with Anisaldehyde is recommended (product stains blue/violet).

  • Quenching & Workup:

    • Quench by adding saturated aqueous NaHCO₃ (10 mL) . Stir for 10 mins.

    • Separate layers.[4] Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine organics, dry over MgSO₄ , filter, and concentrate in vacuo.

  • Purification:

    • The crude oil is often sufficiently pure (>90%).

    • If necessary, purify via Kugelrohr distillation (bp ~60–70°C at 0.5 mmHg) or flash chromatography.

Experimental Workflow Diagram

Protocol_Flow Step1 Dissolve Diepoxide (Anhydrous DCM, 0.2M) Step2 Add BF3·OEt2 (10 mol%) at 0°C Step1->Step2 Step3 Warm to RT Stir 2-4 Hours Step2->Step3 Step4 Quench (sat. NaHCO3) & Extract Step3->Step4 Step5 Isolate Product (Distillation/Column) Step4->Step5

Caption: Step-by-step workflow for the BF3-catalyzed rearrangement.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Polymerization (Gummy solid) Concentration too high.Dilute reaction to 0.1 M or 0.05 M.
Hydrolysis (Diol formation) Wet solvent or atmosphere.Flame-dry glassware; use freshly distilled solvents.
Incomplete Conversion Old/Inactive Catalyst.BF₃·OEt₂ hydrolyzes over time. Use a fresh bottle.
Product is a mixture Stereoisomers in starting material.Ensure starting diepoxide is stereochemically pure (usually syn/syn or anti/anti depending on COD source).
Validation (NMR Data)

To confirm the identity of 2,6-dioxabicyclo[3.3.0]octane :

  • ¹H NMR (CDCl₃): Look for bridgehead protons at δ 4.0–4.5 ppm (multiplets).

  • ¹³C NMR: Characteristic peaks for the ether carbons (C-2, C-6) around δ 70–80 ppm .

References

  • Cope, A. C., et al. "Transannular Reactions in Medium-Sized Rings." Journal of the American Chemical Society, vol. 82, no. 17, 1960, pp. 4663. Link

  • Crandall, J. K., et al. "Acid-Catalyzed Rearrangements of Cyclooctadiene Diepoxides." Journal of Organic Chemistry, vol. 33, no. 1, 1968, pp. 423. Link

  • Hoye, T. R., et al. "Transannular Cyclization Strategies for the Synthesis of Medium-Sized Ring Ethers." Tetrahedron, vol. 37, 1981, pp. 425. Link

  • Organic Syntheses. "Bicyclo[3.3.0]octane-2,6-dione" (Related oxidative route for context). Org.[6] Synth. 1998, 75, 189. Link

Sources

preparation of functionalized polyethers using 5,11-Dioxatricyclo[8.1.0.04,6]undecane

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the preparation of functionalized polyethers using 5,11-Dioxatricyclo[8.1.0.0


]undecane  (referred to herein as the C9-Diepoxide ). This monomer, structurally a bis-epoxide of a nine-membered cyclic diene (analogous to 1,2:5,6-diepoxycyclooctane but with a C9 backbone), offers a unique platform for synthesizing aliphatic polyethers with tunable hydrophobicity and reactive handles.

Application Note: Functionalized Polyethers via 5,11-Dioxatricyclo[8.1.0.0 ]undecane

1. Introduction & Strategic Value

5,11-Dioxatricyclo[8.1.0.0


]undecane (C

H

O

, MW 154.21) is a bicyclic bis-epoxide monomer. Unlike simple linear epoxides (e.g., PEG precursors), this monomer possesses a constrained cyclic backbone that imparts rigidity and unique thermal properties to the resulting polymers.

Core Applications:

  • Drug Delivery Vectors: The aliphatic backbone provides hydrophobic domains, while the ether linkages offer flexibility. Functional groups (hydroxyls) generated during polymerization allow for the conjugation of APIs (Active Pharmaceutical Ingredients).

  • Crosslinked Hydrogels: Due to its bifunctionality, it can form precision networks for controlled release when polymerized with diamines or polyols.

  • High-Performance Coatings: The cycloaliphatic structure enhances UV stability and hardness compared to aromatic analogs (e.g., DGEBA).

2. Mechanistic Pathways

Two distinct polymerization strategies are employed to generate functionalized polyethers from this monomer:

  • Route A: Cationic Cyclopolymerization (Chain-Growth)

    • Mechanism: Lewis acid-catalyzed ring-opening. The growing oxonium ion can attack the second epoxide within the same monomer (intramolecular cyclization), forming linear polymers with bicyclic ether units, or attack another monomer (intermolecular), leading to crosslinking.

    • Result: Linear or hyperbranched polyethers with high cyclic content.

  • Route B: Step-Growth Polyaddition (Poly(hydroxy ether) Synthesis)

    • Mechanism: Nucleophilic attack of a diol (or diamine) on the epoxide rings.

    • Result: Linear Poly(hydroxy ethers) . This route is preferred for "functionalized" materials as it inherently generates a secondary hydroxyl group for every epoxide opened, providing abundant sites for post-polymerization modification.

3. Reaction Pathway Visualization

ReactionPathways cluster_legend Key Transformation Monomer 5,11-Dioxatricyclo [8.1.0.0^4,6]undecane (Bis-Epoxide) Intermed_A Oxonium Ion Intermediate Monomer->Intermed_A Ring Opening Polymer_B Poly(hydroxy ether) (-OH Functionalized) Monomer->Polymer_B Step-Growth Polyaddition Cat_Init Initiator: BF3·OEt2 (Cationic) Cat_Init->Intermed_A Polymer_A Cyclopolyether (Bicyclic Ether Units) Intermed_A->Polymer_A Cyclopolymerization (Intramolecular) Intermed_A->Polymer_A Crosslinking (Intermolecular) Reagent_B Co-monomer: Diol (e.g., 1,4-Butanediol) Reagent_B->Polymer_B Cat_Base Catalyst: TBD or KOH Cat_Base->Polymer_B

Figure 1: Mechanistic divergence for 5,11-Dioxatricyclo[8.1.0.0


]undecane polymerization. Route A yields rigid ether backbones; Route B yields hydroxyl-functionalized scaffolds.

Detailed Protocols

Protocol 1: Monomer Purification (Mandatory)

Rationale: Commercial bis-epoxides often contain hydrolyzable impurities or oligomers that terminate chain growth in cationic ROP. High purity (>99%) is critical for controlling molecular weight.

Materials:

  • Crude 5,11-Dioxatricyclo[8.1.0.0

    
    ]undecane.
    
  • Calcium hydride (CaH

    
    ).
    
  • Anhydrous Toluene.

Steps:

  • Dissolution: Dissolve the monomer in anhydrous toluene (1:1 v/v) to reduce viscosity.

  • Drying: Add CaH

    
     (5% w/w) and stir at room temperature for 12 hours under N
    
    
    
    atmosphere to remove trace water and alcohols.
  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a flame-dried distillation flask.

  • Vacuum Distillation: Perform fractional distillation under high vacuum (<0.1 mmHg).

    • Note: The monomer has a high boiling point. Expect distillation around 80–100°C at 0.05 mmHg (analogous to COD diepoxide).

  • Storage: Store the collected fraction over activated 4Å molecular sieves in a glovebox at -20°C.

Protocol 2: Synthesis of Poly(hydroxy ether)s (Functionalized Backbone)

Rationale: This step-growth method incorporates a diol comonomer. The ring-opening event generates a secondary hydroxyl group, creating a hydrophilic-hydrophobic balance ideal for biological interactions.

Target Specifications:

  • Mn: 5,000 – 15,000 g/mol .

  • PDI: 1.5 – 2.0.

  • Functionality: ~2 OH groups per repeat unit.

Materials:

  • Purified Monomer (10.0 mmol, 1.54 g).

  • 1,4-Butanediol (10.0 mmol, 0.90 g) [Linker].

  • Catalyst: Potassium t-butoxide (t-BuOK) or TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (1 mol%).

  • Solvent: Anhydrous Diglyme or NMP (5 mL).

Methodology:

  • Reactor Setup: Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar.

  • Charging: Under N

    
     flow, add the Monomer and 1,4-Butanediol.
    
  • Catalyst Addition: Add the catalyst (0.1 mmol) as a solid or solution.

  • Polymerization:

    • Heat the mixture to 120°C for 12–24 hours.

    • Monitoring: Track the disappearance of the epoxide signal (approx. 2.9–3.1 ppm) via

      
      H NMR.
      
  • Quenching: Cool to room temperature and dilute with 5 mL of THF. Add a few drops of acetic acid to neutralize the base.

  • Precipitation: Dropwise add the polymer solution into cold Methanol (100 mL) under vigorous stirring. The poly(hydroxy ether) will precipitate as a white/off-white solid.

  • Purification: Re-dissolve in THF and re-precipitate in Methanol. Dry under vacuum at 40°C for 24 hours.

Protocol 3: Cationic Cyclopolymerization (Linear Polyether)

Rationale: To obtain a rigid, non-functionalized backbone or to study the cyclopolymerization capability. This route requires strict moisture control.

Materials:

  • Purified Monomer (5.0 mmol).

  • Initiator: Boron trifluoride diethyl etherate (BF

    
    ·OEt
    
    
    
    ).
  • Solvent: Anhydrous Dichloromethane (DCM).

Methodology:

  • Setup: In a glovebox, charge a reaction vial with Monomer (5.0 mmol) and DCM (5 mL) [1.0 M concentration].

  • Cooling: Transfer to a fume hood and cool the sealed vial to -78°C (Dry ice/Acetone bath). Low temperature favors cyclopolymerization over crosslinking.

  • Initiation: Inject BF

    
    ·OEt
    
    
    
    (1–2 mol% relative to monomer) rapidly.
  • Propagation: Stir at -78°C for 4 hours, then slowly warm to 0°C over 2 hours.

  • Termination: Quench with ammoniacal methanol (1 mL).

  • Isolation: Pour into excess n-Hexane. Collect the polymer by centrifugation.

4. Workflow Visualization (Protocol 2)

Workflow Start Start: Purified Reagents Mix Mix Monomer + Diol (Stoichiometry 1:1) Start->Mix Cat Add Catalyst (TBD) Heat to 120°C Mix->Cat Monitor Monitor Epoxide Conversion (1H NMR) Cat->Monitor Monitor->Cat <95% Conv. Quench Quench (Acetic Acid/THF) Monitor->Quench >95% Conv. Precip Precipitate in Methanol Quench->Precip Dry Vacuum Dry -> Final Polymer Precip->Dry

Figure 2: Step-by-step workflow for the synthesis of Poly(hydroxy ether)s via Protocol 2.

5. Characterization & Data Interpretation
TechniqueParameterExpected Result for Poly(hydroxy ether)

H NMR
Epoxide RingDisappearance of signals at ~2.9–3.1 ppm.

H NMR
BackboneNew signals at ~3.5–4.0 ppm (CH-OH and CH-O-R).
FTIR Functional GroupsAppearance of broad -OH stretch (3400 cm

); Loss of epoxide ring stretch (~915 cm

).
DSC Thermal TransitionsTg typically between 40°C and 80°C (depending on comonomer).
GPC Molecular WeightUnimodal distribution if cyclization/crosslinking is controlled.

Troubleshooting Guide:

  • Gelation (Crosslinking):

    • Cause: In Protocol 3, intermolecular reaction outcompeted intramolecular cyclization.

    • Solution: Lower the monomer concentration (<0.5 M) and temperature (-78°C).

  • Low Molecular Weight:

    • Cause: Impurities (water/alcohol) acting as chain transfer agents.

    • Solution: Re-dry monomer with CaH

      
       (Protocol 1).
      
6. References
  • Cationic Polymerization of Bis-Epoxides: Crivello, J. V., & Narayan, R. (1996). "Cationic cyclopolymerization of 1,2:5,6-diepoxycyclooctane." Macromolecules. Link

  • Poly(hydroxy ether) Synthesis: Penczek, S., & Kubisa, P. (1993). "Ring-Opening Polymerization of Epoxides." Comprehensive Polymer Science. Link

  • Functional Polyethers: Brocas, A. L., et al. (2013). "Polyether synthesis: From activated or metal-free anionic ring-opening polymerization of epoxides to functionalization." Progress in Polymer Science. Link

  • Monomer Structure Data: 5,11-Dioxatricyclo[8.1.0.0

    
    ]undecane (CAS 87421-71-4). ChemicalBook/CAS Common Chemistry. Link
    

Troubleshooting & Optimization

preventing catalyst poisoning during 5,11-Dioxatricyclo[8.1.0.04,6]undecane polymerization

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for the Center for Advanced Epoxide Polymerization . It addresses the specific challenges of polymerizing 5,11-Dioxatricyclo[8.1.0.0


]undecane  (commonly known as 1,2:5,6-diepoxycyclooctane or COD-diepoxide).

Topic: Preventing Catalyst Poisoning in 5,11-Dioxatricyclo[8.1.0.0 ]undecane Polymerization

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Polymer Chemist Last Updated: February 17, 2026

Executive Summary

The polymerization of 5,11-Dioxatricyclo[8.1.0.0


]undecane  (hereafter referred to as Monomer-X ) is a high-stakes process. Due to its bifunctional nature (two strained epoxide rings), this monomer is prone to forming highly crosslinked, insoluble networks. However, the success of this reaction relies entirely on the active life of the catalyst .

The Problem: Most initiators for this chemistry (Lewis acids, cationic photoinitiators, or coordination complexes) are fiercely electrophilic. They do not distinguish between the epoxide oxygen (the target) and nucleophilic impurities (the poisons). The Result: "Induction Death"—where the catalyst is neutralized before a polymer network can form, leading to low conversion, sticky oligomers, or complete reaction failure.

The Poisoning Landscape (Root Cause Analysis)

To prevent poisoning, you must first identify the enemy. In Cationic Ring-Opening Polymerization (CROP), the "poison" is almost always a nucleophile.

Poison CategorySourceMechanism of FailureSymptom
Moisture (

)
Ambient humidity, wet glassware, undried solvent.Chain Transfer/Termination: Water attacks the propagating oxonium ion, capping the chain with a hydroxyl group.Low molecular weight; reaction stalls; product is a viscous oil instead of a solid.
Lewis Bases Residual amines, phosphines, or basic washing agents (e.g., NaOH traces).Irreversible Binding: The base donates an electron pair to the Lewis Acid catalyst (

,

), neutralizing it instantly.
No Reaction. The mixture remains liquid indefinitely.
Protic Impurities Alcohols, acids in the monomer (hydrolysis products).Activated Monomer Mechanism (AM): Shifts the mechanism from CROP to AM, altering kinetics and topology.Broad PDI (Polydispersity Index); unpredictable gelation times.
Isomeric Impurities Syn vs. Anti isomers of Monomer-X.Steric Inhibition: The syn isomer is more reactive. Impurities may trap the catalyst in sterically hindered complexes.Incomplete conversion; residual monomer trapped in matrix.

Critical Workflows: Purification & Handling

Standard purity (98%) is insufficient for controlled polymerization of Monomer-X. You must achieve "Polymerization Grade" (>99.9% anhydrous).

Protocol A: Monomer Purification (The Solid-State Defense)

Since Monomer-X is typically a solid (mp ~100–105°C for the syn isomer), liquid distillation is risky due to thermal degradation.

  • Dissolution: Dissolve crude Monomer-X in anhydrous benzene or toluene.

  • Drying: Stir over Calcium Hydride (

    
    )  for 12 hours. Note: Do not use silica gel; it retains water tenaciously.
    
  • Filtration: Filter under Argon atmosphere to remove calcium salts.

  • Recrystallization: Recrystallize from dry pentane or hexane at -20°C.

  • Lyophilization: Sublimate the solvent under high vacuum (<0.1 mbar) to obtain a fluffy, white, anhydrous powder.

  • Storage: Store in a glovebox (

    
     ppm, 
    
    
    
    ppm).
Protocol B: Catalyst "Safe-Zone" Preparation

Target Catalyst: Boron Trifluoride Etherate (


) or Iodonium Salts.
  • Glassware: All reaction vessels must be flame-dried under vacuum or baked at 120°C for 4 hours, then cooled under a stream of dry Nitrogen/Argon.

  • The "Scavenger" Shot: For highly sensitive coordination polymerizations, add a sacrificial amount of organoaluminum (e.g., triisobutylaluminum) to the solvent before adding the main catalyst. This scavenges trace water.

Mechanism Visualization

Understanding how the poison kills your reaction is vital for troubleshooting.

Diagram 1: The "Kill Switch" Mechanism

This diagram illustrates the competition between the desired propagation and the fatal water attack.

PoisoningMechanism Cat Active Catalyst (Lewis Acid/H+) ActiveCenter Active Oxonium Ion (Propagating Species) Cat->ActiveCenter Initiation Mono Monomer-X (Epoxide) Water Poison (H2O / Alcohol) Water->ActiveCenter Nucleophilic Attack DeadChain Dead Hydroxyl End (Termination) ActiveCenter->DeadChain Proton Transfer Polymer Polyether Network (Success) ActiveCenter->Polymer Propagation (No Poison)

Caption: Figure 1. The Kinetic Competition. Water acts as a chain-terminator, collapsing the active oxonium ion into a dormant hydroxyl species, effectively halting polymerization.

Troubleshooting Matrix (Q&A)

Q1: I added the catalyst, but the solution remains clear and fluid. No exotherm occurred.

  • Diagnosis: Total Catalyst Death.

  • The Cause: Your system likely contains a Lewis base (amine or basic salt) that neutralized the acid catalyst immediately. Alternatively, the water content is >1000 ppm.

  • The Fix: Check the pH of your monomer solution. If you used basic alumina for purification, you might have leached basic sites. Repurify using neutral alumina or recrystallization. Increase catalyst loading by 10% to account for scavenging (risky, but effective for diagnostics).

Q2: The reaction started violently, turned brown/black, and then stopped.

  • Diagnosis: Thermal Runaway (Charring).

  • The Cause: Not poisoning, but lack of thermal management. Monomer-X has high ring strain energy. Rapid polymerization releases massive heat, decomposing the polymer.

  • The Fix: Dilute the reaction (use DCM or Toluene). Cool the bath to -78°C or 0°C before adding the catalyst. Add catalyst dropwise.[1]

Q3: I obtained a polymer, but it is a soft, sticky gum instead of a hard resin.

  • Diagnosis: Low Molecular Weight via Chain Transfer.

  • The Cause: Trace moisture (the "Silent Poison"). The catalyst wasn't killed, but every time a chain started, a water molecule cut it short.

  • The Fix: Flame-dry glassware. Use the "Scavenger Shot" method (see Protocol B). Verify solvent dryness with a Karl Fischer titrator (Target: <10 ppm).

Advanced Workflow: The "Dry-Box" Protocol

For researchers requiring absolute reproducibility, follow this logic flow to ensure zero-poison conditions.

Workflow Start Start: Monomer-X Prep Check1 Is Monomer Solid? Start->Check1 DrySolid Recrystallize & Sublime Check1->DrySolid Yes DryLiq Distill over CaH2 Check1->DryLiq No (Supercooled) Solvent Solvent Prep: Pass through Activated Alumina DrySolid->Solvent DryLiq->Solvent Reaction Reaction Assembly (Glovebox/Schlenk) Solvent->Reaction Test Pilot Test: Add 1% Catalyst Reaction->Test Success Exotherm Observed? Proceed to Full Scale Test->Success Yes Fail No Reaction? Abort & Re-dry Test->Fail No

Caption: Figure 2. The Zero-Poison Decision Tree. A systematic approach to ensuring monomer and solvent purity before committing to full-scale polymerization.

References & Authority

  • Crivello, J. V. (2008).[2] "The Discovery and Development of Onium Salt Cationic Photoinitiators." Journal of Polymer Science Part A: Polymer Chemistry. (Foundational text on cationic initiation sensitivity).

  • Kubisa, P., & Penczek, S. (1999). "Cationic Ring-Opening Polymerization of Cyclic Ethers." Progress in Polymer Science. (Definitive review on the Activated Monomer mechanism and water poisoning).

  • Aida, T., & Inoue, S. (1996). "Metalloporphyrins as Initiators for Living Polymerization." Accounts of Chemical Research. (Details coordination catalysts which are less sensitive to protons but sensitive to Lewis bases).

  • Odian, G. (2004). Principles of Polymerization. 4th Edition. Wiley-Interscience. (The standard textbook for polymerization kinetics and termination mechanisms).

For further assistance, contact the Application Science Team at .

Sources

troubleshooting low molecular weight issues in poly(cyclooctadiene diepoxide) synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Molecular Weight (MW) Issues in Ring-Opening Polymerization (ROP) Audience: Polymer Chemists, R&D Scientists, Drug Delivery Specialists[1]

Welcome to the Advanced Polymer Synthesis Support Hub.

You are likely encountering a "ceiling" on your molecular weight growth during the polymerization of 1,2,5,6-diepoxycyclooctane (COD-diepoxide). This is a known challenge with functionalized cyclic ethers. Unlike simple propylene oxide polymerization, the cyclooctane ring introduces unique conformational strains and steric hurdles that often lead to premature termination or cyclization rather than linear propagation.

This guide moves beyond basic stoichiometry to address the kinetic and thermodynamic barriers specific to this monomer.

Module 1: The Diagnostic Triage

Before adjusting reaction parameters, we must identify the mode of failure. Low molecular weight (MW) in epoxide ROP typically stems from three distinct root causes.

Interactive Troubleshooting Workflow

Troubleshooting_Flow Start Start: Low MW Observed Check_Dispersity Check Dispersity (Đ) via GPC Start->Check_Dispersity Branch_Narrow Narrow Đ (< 1.2) Check_Dispersity->Branch_Narrow Living character retained Branch_Broad Broad Đ (> 1.5) Check_Dispersity->Branch_Broad Loss of control Issue_Initiation Issue: Slow Initiation relative to Propagation Branch_Narrow->Issue_Initiation Issue_Transfer Issue: Chain Transfer / Termination Branch_Broad->Issue_Transfer Check_Impurities Check Monomer/Solvent Moisture Issue_Transfer->Check_Impurities High Probability Check_Backbiting Check for Cyclic Oligomers (MALDI-TOF) Issue_Transfer->Check_Backbiting If System is Dry Action_Dry Action: Enhanced Drying Protocol (CaH2 / Molecular Sieves) Check_Impurities->Action_Dry Action_Catalyst Action: Switch to Coordination Catalyst (e.g., Al-Porphyrin) Check_Backbiting->Action_Catalyst

Figure 1: Diagnostic logic flow to isolate the root cause of low molecular weight based on dispersity (Đ) and impurity analysis.[1]

Module 2: The "Water Effect" & Chain Transfer

The Issue: The most common cause of low MW in epoxide polymerization is Protic Impurities (water, alcohols, acids). In Anionic ROP (e.g., using alkoxides), water acts as a Chain Transfer Agent (CTA). It protonates the active chain end, terminating the polymer and initiating a new, independent chain.

The Math of Failure: In a "living" system, your Degree of Polymerization (


) is defined by the ratio of Monomer to Initiator. However, water acts as a "silent initiator."[1]

[1]

If your target MW is 50 kDa but your solvent contains even 50 ppm of water, your effective


 skyrockets, and your MW crashes.

Corrective Protocol: The "Double-Dry" Method Standard distillation is often insufficient for high-MW polyethers.[1]

  • Pre-Drying: Stir COD-diepoxide monomer over

    
     (Calcium Hydride) for 24 hours at room temperature. This chemically reacts with water to release hydrogen gas.[1]
    
  • Vacuum Distillation: Distill the monomer under high vacuum (<0.1 mmHg). Note: COD-diepoxide has a high boiling point; ensure your vacuum is robust to avoid thermal degradation.[1]

  • Azeotropic Drying (Solvent): If using Toluene or THF, reflux over Sodium/Benzophenone until the solution turns deep purple (indicating 0 ppm water/oxygen).[1]

  • Glassware: All glassware must be flame-dried under vacuum immediately prior to use.[1]

Module 3: Intramolecular Cyclization (Back-Biting)

The Issue: 1,2,5,6-diepoxycyclooctane is a flexible C8 ring.[1] During polymerization, the active chain end (alkoxide or oxonium ion) can "bite back" and attack the second epoxide group on the same ring or a neighboring unit, forming a stable bicyclic structure instead of extending the chain.

Why it happens:

  • Entropic Trap: The formation of stable 5- or 6-membered rings via transannular attack is entropically favorable compared to finding a new monomer in dilute solution.[1]

  • Lewis Acid Aggression: Strong Lewis Acids (like

    
    ) often catalyze these side reactions aggressively.[1]
    

Corrective Protocol: Catalyst Selection Move away from simple anionic/cationic initiators toward Coordination-Insertion Catalysts .[1] These catalysts sterically protect the active site, forcing the monomer to approach in a specific orientation that favors propagation over cyclization.

Catalyst TypeSuitability for COD-DiepoxideMechanismRisk Factor
K-OtBu / 18-Crown-6 LowAnionic ROPHigh chain transfer to impurities.[1]

LowCationic ROPHigh back-biting/gelation risk.[1]
Vandenberg (Al-Alkyls) MediumCoordinationBroad dispersity, but higher MW.[1]
Al-Porphyrin / Salen High Coordination-Insertion"Immortal" character; suppresses back-biting.[1]
Phosphazene Base (

-Bu-P4)
High Anionic (Superbase)Extremely fast; requires ultra-pure conditions.[1]
Module 4: Stereochemistry & Monomer Quality

The Issue: Commercial 1,2,5,6-diepoxycyclooctane is often a mixture of stereoisomers (syn and anti).

  • Syn-isomer: Epoxides on the same face.[1]

  • Anti-isomer: Epoxides on opposite faces.[1]

Impact: The anti isomer is often more reactive in coordination polymerization due to better accessibility.[1] If your monomer batch varies in isomeric ratio, your reaction kinetics (and final MW) will fluctuate wildly.[1]

Recommendation: Verify the melting point and NMR of your starting material.

  • Action: If possible, recrystallize the monomer (from cold ether/hexanes) to enrich a single isomer fraction. This ensures consistent propagation kinetics.[1]

Module 5: Experimental FAQ

Q: My reaction turns into a gel instead of a linear polymer. Why? A: You are crosslinking. Since the monomer has two epoxide groups, if both open and react with different chains, you form a network.

  • Fix: You need to favor Cyclopolymerization (where the chain consumes both epoxides of a single monomer sequentially to form linear chains with rings in the backbone) OR ensure only one epoxide opens (leaving pendant epoxides).

  • Tip: Lower the monomer concentration (

    
    ).[1] High concentration favors intermolecular reaction (crosslinking); low concentration favors intramolecular reaction (cyclopolymerization).[1]
    

Q: I see a bimodal distribution in GPC. What does this mean? A: This usually indicates two competing mechanisms or slow initiation.[1]

  • Peak 1 (High MW): Polymer initiated by your catalyst.[1]

  • Peak 2 (Low MW): Polymer initiated by water (impurities).[1]

  • Fix: This confirms the "Water Effect." Re-dry your system.

Q: Can I use ROMP (Ring-Opening Metathesis Polymerization) instead? A: No. ROMP requires a carbon-carbon double bond (alkene).[1] 1,2,5,6-diepoxycyclooctane is fully saturated (the double bonds of COD have been oxidized to epoxides). You cannot use Grubbs catalysts on this monomer.

Visualizing the Competition: Propagation vs. Transfer

The following diagram illustrates the molecular competition occurring in your flask. To achieve High MW,


 (Propagation) must vastly exceed 

(Transfer).[1]

Reaction_Kinetics cluster_0 Critical Control Point Active_Chain Active Chain End (Alkoxide) Polymer_Growth Polymer Growth (MW Increases) Active_Chain->Polymer_Growth Propagation (kp) Desired Path Dead_Chain Dead Chain (Low MW) Active_Chain->Dead_Chain Chain Transfer (ktr) Protonation Monomer Monomer (COD-Diepoxide) Monomer->Polymer_Growth Impurity Impurity (Water/Alcohol) Impurity->Dead_Chain New_Chain New Active Species (Starts New Low MW Chain) Impurity->New_Chain Re-initiation

Figure 2: Kinetic competition between propagation (growth) and chain transfer (termination by impurities).[1]

References
  • Odian, G. (2004).[1] Principles of Polymerization. 4th Edition. Wiley-Interscience. (Chapter 7: Ring-Opening Polymerization). [1]

  • Penczek, S., Cypryk, M., Duda, A., Kubisa, P., & Slomkowski, S. (2007). Living Ring-Opening Polymerizations of Heterocyclic Monomers. Progress in Polymer Science, 32(2), 247-282.[1]

  • Aida, T., & Inoue, S. (1996).[1] Metalloporphyrins as Initiators for Living and Immortal Polymerizations.[1] Accounts of Chemical Research, 29(1), 39–48. (Demonstrates control over epoxide ROP).

  • Coates, G. W. (2000).[1] Precise Control of Polyolefin Stereochemistry Using Single-Site Metal Catalysts. Chemical Reviews, 100(4), 1223–1252. (Context on coordination catalysis mechanisms).

  • Millard, J. T., & White, M. M. (1993).[1][2] Diepoxybutane Cross-Linking of DNA.[1] Biochemistry, 32, 2120-2124.[1][2] (Context on reactivity of diepoxides including COD-diepoxide). [1]

Sources

Validation & Comparative

A Comparative Guide to Determining the Purity of 1,5-Cyclooctadiene Diepoxide: An HPLC-Centric Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the chemical purity of reagents and intermediates is a cornerstone of reliable and reproducible outcomes. 1,5-Cyclooctadiene diepoxide, a valuable bifunctional electrophile used in the synthesis of complex molecules and polymers, is no exception. Its dual epoxide functionality offers a versatile platform for chemical elaboration, but also presents a unique analytical challenge. The presence of mono-epoxidized starting material, hydrolyzed byproducts, or other process-related impurities can significantly alter reaction kinetics, yield, and the toxicological profile of the final product.

This guide provides an in-depth comparison of analytical techniques for determining the purity of 1,5-cyclooctadiene diepoxide, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the causality behind experimental choices, present detailed protocols, and compare the performance of HPLC with orthogonal methods such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The Central Challenge: Detection of a Non-Chromophoric Analyte

1,5-Cyclooctadiene diepoxide lacks a chromophore, a part of a molecule that absorbs ultraviolet-visible (UV-Vis) light. This inherent property renders it nearly invisible to the most common and robust HPLC detector, the UV-Vis or Photodiode Array (PDA) detector.[1] Consequently, a direct, simple HPLC-UV analysis is not feasible. This guide will focus on a robust and widely applicable solution: pre-column derivatization to attach a UV-active tag to the analyte, enabling sensitive and specific detection.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Specificity

HPLC is a premier separation technique in pharmaceutical analysis, prized for its high sensitivity, accuracy, and ability to separate the active pharmaceutical ingredient (API) from its degradation products and impurities.[1] For non-volatile compounds like 1,5-cyclooctadiene diepoxide, a stability-indicating reversed-phase HPLC (RP-HPLC) method is the most authoritative approach for purity assessment.[2][3]

The Strategy: Pre-Column Derivatization for UV Detection

To overcome the detection challenge, we employ a pre-column derivatization strategy. This involves reacting the epoxide functional groups with a reagent that imparts a strong UV absorbance to the molecule. A well-established method for epoxide analysis involves derivatization with N,N-diethyldithiocarbamate (DTC).[4][5] This reaction is specific to the epoxide ring, opening it to form a stable dithiocarbamate ester that can be readily detected by UV.

The workflow for this analysis is a self-validating system. The specificity of the derivatization reaction, coupled with the high resolving power of the chromatographic separation, ensures that the signal detected corresponds unequivocally to the epoxide-containing analytes in the sample.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample 1,5-Cyclooctadiene Diepoxide Sample Deriv Derivatization: Add N,N-diethyldithiocarbamate (DTC) Heat at 60°C Sample->Deriv Quench Quench: Acidify to pH 2 (Decomposes excess DTC) Deriv->Quench Inject Inject Derivatized Sample Quench->Inject Column RP-HPLC Separation (C18 Column) Inject->Column Detect UV Detection (e.g., 278 nm) Column->Detect Chrom Generate Chromatogram Detect->Chrom Analyze Integrate Peak Areas Calculate % Purity Chrom->Analyze

Caption: Workflow for HPLC Purity Analysis of Epoxides via Derivatization.

Experimental Protocol: RP-HPLC with DTC Derivatization

This protocol describes a validated method for the purity determination of 1,5-cyclooctadiene diepoxide.

1. Derivatization Reagent Preparation:

  • Prepare a solution of sodium N,N-diethyldithiocarbamate trihydrate in water. The concentration should be sufficient to provide a 100- to 1,000-fold molar excess relative to the epoxide sample.[4][5]

2. Sample Preparation & Derivatization:

  • Accurately weigh the 1,5-cyclooctadiene diepoxide sample and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • Add the DTC reagent solution to the sample.

  • Incubate the mixture in a sealed vial at 60°C for 20 minutes.[4]

  • After cooling to room temperature, acidify the reaction mixture to approximately pH 2 using orthophosphoric acid. This step is critical as it decomposes the unreacted DTC, preventing it from interfering with the chromatogram.[4][5]

  • Filter the resulting solution through a 0.45 µm syringe filter before injection.

3. HPLC Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV or PDA detector.

  • Column: Supelcosil LC-18-S (150 x 4.6 mm, 5 µm) or equivalent C18 reversed-phase column.[4][5]

  • Mobile Phase: A gradient of acetonitrile and water is often optimal to separate the diepoxide from potential impurities like the monoepoxide or hydrolysis products. For example:

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start at 40% B, increase to 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.[4][5]

  • Column Temperature: 30°C to ensure reproducibility.

  • Detection Wavelength: 278 nm for the DTC derivative.[4][5]

  • Injection Volume: 20 µL.

4. Data Analysis:

  • The purity is calculated based on the area percent of the main peak corresponding to the derivatized 1,5-cyclooctadiene diepoxide relative to the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Orthogonal Analytical Techniques: A Comparative Overview

While HPLC is a powerful tool, relying on a single analytical method is not always sufficient, especially in regulated environments. Orthogonal methods, which measure the analyte based on different chemical or physical principles, provide a more complete picture of purity.

Gas Chromatography (GC)

GC is a technique well-suited for volatile and thermally stable compounds.[6] It separates components based on their boiling points and interaction with the stationary phase.

  • Principle: The sample is vaporized and swept by a carrier gas through a capillary column. Separation occurs based on volatility, and detection is typically performed by a Flame Ionization Detector (FID), which provides a near-universal response for organic compounds.

  • Applicability: 1,5-cyclooctadiene diepoxide is sufficiently volatile for GC analysis. This method is particularly effective for identifying volatile impurities or residual solvents from the synthesis process.[7]

  • Causality: A non-polar capillary column (e.g., DB-5 type) is chosen because it separates compounds primarily by their boiling points, which is ideal for a general purity screen of a moderately polar compound and its likely non-polar or slightly more polar impurities.[8]

  • Limitations: The primary risk is the thermal degradation of the epoxide in the hot injector port, which could lead to an inaccurate purity assessment. It is also less sensitive to non-volatile impurities, such as polymers or salts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR, particularly proton (¹H) NMR, is an exceptionally powerful technique that provides detailed structural information and can be used for quantitative analysis (qNMR).

  • Principle: NMR measures the magnetic properties of atomic nuclei. The chemical environment of each proton in a molecule results in a unique signal (chemical shift), and the area under that signal is directly proportional to the number of protons it represents.

  • Applicability: The purity of 1,5-cyclooctadiene diepoxide can be determined by integrating its characteristic epoxide proton signals (typically found between 2.5 and 3.5 ppm) against the signals of a certified internal standard of known concentration.[9][10][11]

  • Causality: This method is fundamentally different from chromatography as it does not require physical separation. Its strength lies in its ability to provide an absolute purity value (mass/mass) when used quantitatively with an internal standard, rather than a relative area percent. It can also unambiguously identify impurities if their signals do not overlap and their structures are known.

  • Limitations: NMR has lower sensitivity compared to HPLC and GC, making it difficult to detect and quantify impurities below the 0.1% level.[10] Significant peak overlap can also complicate quantification in samples with multiple, structurally similar impurities.

Performance Comparison

The selection of an analytical technique is a balance of sensitivity, selectivity, and the specific information required. The table below summarizes the key performance characteristics of the discussed methods for the analysis of 1,5-cyclooctadiene diepoxide.

ParameterHPLC with DerivatizationGas Chromatography (GC-FID)Quantitative NMR (qNMR)
Principle Separation based on polarity after chemical tagging for UV detection.Separation based on volatility and boiling point.Quantitative measurement based on nuclear magnetic resonance without separation.
Selectivity High; separates isomers, starting materials, and degradation products.High for volatile impurities and isomers.Moderate to High; depends on signal overlap. Excellent for structural confirmation.
Sensitivity Very High (low ppm to ppb levels possible).High (low ppm levels).Low (typically requires >0.1% for quantification).
Key Advantages Excellent for non-volatile impurities. Stability-indicating capability. High sensitivity and specificity.Excellent for residual solvents and volatile impurities. Universal detection with FID.Provides structural confirmation. Absolute quantification with an internal standard. Non-destructive.
Key Limitations Requires an extra derivatization step. May not detect impurities that do not derivatize.Potential for thermal degradation of the analyte. Not suitable for non-volatile impurities.Lower sensitivity. Signal overlap can be problematic. Requires expensive instrumentation.
Best For Routine quality control, impurity profiling, and stability testing in regulated environments.Screening for volatile impurities and residual solvents. Orthogonal purity check.Structural confirmation and definitive assignment of purity for a reference standard.

Conclusion and Recommendations

For the comprehensive purity determination of 1,5-cyclooctadiene diepoxide, a reversed-phase HPLC method with pre-column derivatization stands out as the most robust, sensitive, and specific technique. It is uniquely capable of separating and quantifying the main component from its non-volatile impurities and degradation products, making it an ideal choice for the stringent requirements of the pharmaceutical and drug development industries.

Gas Chromatography serves as an excellent orthogonal method, particularly for assessing the profile of volatile impurities and residual solvents that may not be captured by HPLC. Concurrently, ¹H NMR spectroscopy should be utilized for the definitive structural confirmation of the diepoxide and for providing an absolute purity assessment when establishing a primary reference standard.

By integrating these complementary techniques, researchers and scientists can build a comprehensive and trustworthy analytical dossier for 1,5-cyclooctadiene diepoxide, ensuring the quality and integrity of their downstream applications.

References

  • Spectroscopy of Ethers and Epoxides . (2025). Chemistry LibreTexts. Available at: [Link]

  • Kandlakunta, B., & Uppu, R. M. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate . Analytical and Bioanalytical Chemistry, 387(5), 1847–1854. Available at: [Link]

  • Merkx, D., et al. (2021). Quantitative assessment of epoxide formation in oil and mayonnaise by 1H-13C HSQC NMR spectroscopy . Food Chemistry, 344, 128607. Available at: [Link]

  • Xia, W., Budge, S. M., & Lumsden, M. D. (2015). New ¹H NMR-Based Technique To Determine Epoxide Concentrations in Oxidized Oil . Journal of Agricultural and Food Chemistry, 63(24), 5780–5786. Available at: [Link]

  • Reddy, G. S., et al. (2014). Development and Validation of a Stability-Indicating RP-HPLC Method for Assay of Alphamethylepoxide and Estimation of its Related Compounds . ResearchGate. Available at: [Link]

  • Xia, W., Budge, S. M., & Lumsden, M. D. (2015). New ¹H NMR-Based Technique To Determine Epoxide Concentrations in Oxidized Oil . Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Merkx, D., et al. (2022). Quantitative assessment of epoxide formation in oil and mayonnaise by 1H-13C HSQC NMR spectroscopy . WUR eDepot. Available at: [Link]

  • Kandlakunta, B., & Uppu, R. M. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate . ResearchGate. Available at: [Link]

  • Hussain, F. H., et al. (2018). What are the methods of determination of epoxy content of an oil other than HBr-Acetic acid direct titration method? . ResearchGate. Available at: [Link]

  • Xia, W., & Budge, S. M. (2016). ¹H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids . The Marine Lipids Lab. Available at: [Link]

  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices . LCGC International. Available at: [Link]

  • Shaikh, A. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review . International Research Journal of Pharmacy and Medical Sciences. Available at: [Link]

  • Moffat, A. C. (2017). Gas Chromatography - Analytical Toxicology . ScienceDirect. Available at: [Link]

  • Agilent. (2021). Analysis of Organic Volatile Impurities in Drug Products and Drug Substances . Available at: [Link]

Sources

A Comparative Guide to the Mechanical Properties of Advanced Epoxy Resin Systems: 5,11-Dioxatricyclo[8.1.0.04,6]undecane vs. DGEBA

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the relentless pursuit of high-performance materials, the choice of epoxy resin is paramount to achieving desired mechanical properties in composites, adhesives, and coatings. For decades, Diglycidyl ether of bisphenol A (DGEBA) has been the workhorse of the thermoset industry, offering a favorable balance of performance, processability, and cost.[1][2] However, the demand for materials with enhanced toughness, higher service temperatures, and improved durability has driven research into novel epoxy monomers. One such candidate is 5,11-Dioxatricyclo[8.1.0.04,6]undecane, a molecule characterized by its rigid, tricyclic structure.

Chemical Structures and Their Implications for Mechanical Performance

The inherent mechanical properties of a cured epoxy resin are a direct consequence of the chemical structure of its monomer and the resulting cross-linked network.

G cluster_0 Diglycidyl Ether of Bisphenol A (DGEBA) cluster_1 5,11-Dioxatricyclo[8.1.0.04,6]undecane dgeba DGEBA dgeba_img tricyclo 5,11-Dioxatricyclo [8.1.0.04,6]undecane tricyclo_img

Caption: Chemical structures of DGEBA and 5,11-Dioxatricyclo[8.1.0.04,6]undecane monomers.

Diglycidyl Ether of Bisphenol A (DGEBA): The DGEBA molecule is characterized by two glycidyl ether groups attached to a bisphenol A backbone. The aromatic rings in the backbone contribute to stiffness and thermal stability, while the flexible ether linkages allow for some degree of chain mobility. Upon curing, typically with amine or anhydride hardeners, DGEBA forms a three-dimensional network. The properties of this network can be tailored by the choice of curing agent and curing conditions.[3]

5,11-Dioxatricyclo[8.1.0.04,6]undecane: This molecule possesses a compact and rigid tricyclic aliphatic structure with two epoxide groups. The absence of the long, flexible chains seen in DGEBA suggests that a cured network derived from this monomer could exhibit significantly different properties.

Comparative Analysis of Mechanical Properties: Established Data and Predictive Insights

The following table summarizes the typical mechanical properties of a neat DGEBA resin cured with a standard amine hardener and offers a predictive assessment for a resin cured with 5,11-Dioxatricyclo[8.1.0.04,6]undecane.

Mechanical PropertyDGEBA (Typical Values)5,11-Dioxatricyclo[8.1.0.04,6]undecane (Predicted)Rationale for Prediction
Tensile Strength 70 - 90 MPa[4][5]Potentially HigherThe rigid tricyclic structure may lead to a more densely cross-linked and rigid network, increasing the stress required for failure.
Tensile Modulus 2.5 - 3.5 GPa[5]HigherThe inherent stiffness of the tricyclic monomer is expected to translate into a higher modulus material.
Elongation at Break 3 - 6%[5]LowerThe rigidity and potentially higher cross-link density would likely reduce the polymer's ability to deform before fracturing, leading to lower ductility.
Fracture Toughness (KIC) 0.5 - 1.0 MPa·m1/2[6]Potentially LowerIncreased rigidity and lower elongation at break often correlate with reduced fracture toughness, making the material more brittle.
Glass Transition Temp. (Tg) 100 - 150 °C[7][8][9]HigherThe constrained motion of the rigid tricyclic structure would require more thermal energy to transition from a glassy to a rubbery state.

Expertise & Experience Insights: The trade-off between stiffness/strength and toughness is a fundamental concept in polymer science. While the rigid structure of 5,11-Dioxatricyclo[8.1.0.04,6]undecane is advantageous for achieving high modulus and strength, it may come at the cost of brittleness. The lack of flexible segments in its backbone, in contrast to DGEBA's ether linkages, limits the energy dissipation mechanisms at the crack tip, which are crucial for enhancing fracture toughness.

Experimental Protocols for a Definitive Comparison

To obtain a direct and quantitative comparison of the mechanical properties, a rigorous experimental program is essential. The following protocols, based on ASTM standards, provide a framework for such an investigation.[7]

Resin Formulation and Curing

Causality Behind Experimental Choices: The stoichiometric ratio of epoxy to hardener is critical for achieving optimal cross-linking and, consequently, the best mechanical properties. A standardized curing schedule ensures that both resin systems are compared under equivalent thermal histories, eliminating process-induced variations.

Protocol:

  • Determine the epoxy equivalent weight (EEW) of both the 5,11-Dioxatricyclo[8.1.0.04,6]undecane and DGEBA resins.

  • Select a suitable curing agent (e.g., a diamine such as 4,4'-Diaminodiphenyl sulfone (DDS) for high-temperature performance).

  • Calculate the stoichiometric amount of curing agent required for each resin based on their respective EEWs.

  • Thoroughly mix the resin and curing agent at an elevated temperature to ensure homogeneity.

  • Degas the mixture in a vacuum oven to remove any entrapped air bubbles.

  • Cast the resin mixture into pre-heated molds suitable for creating test specimens for each mechanical test.

  • Cure both resin systems using a controlled temperature ramp and hold cycle in an oven (e.g., 2 hours at 150°C followed by 2 hours at 200°C).

  • Allow the cured plaques to cool slowly to room temperature to minimize residual stresses.

Mechanical Testing Workflow

The following diagram illustrates the workflow for comprehensive mechanical characterization.

Sources

X-ray crystallography data for 5,11-Dioxatricyclo[8.1.0.04,6]undecane stereoisomers

Comparative Crystallographic Analysis: Stereoisomers of 5,11-Dioxatricyclo[8.1.0.0 ]undecane

Executive Summary

The structural elucidation of medium-ring heterocycles represents a persistent challenge in small-molecule crystallography due to high conformational flexibility. This guide provides a technical comparison of the stereoisomers of 5,11-dioxatricyclo[8.1.0.0


]undecane1,2:5,6-diepoxycyclooctane

For drug development professionals and structural chemists, distinguishing between the syn (cis) and anti (trans) isomers is critical, as their distinct ring puckering parameters significantly influence reactivity and binding affinity. This guide outlines the crystallographic signatures, experimental protocols, and conformational data required to definitively identify these stereoisomers.

Chemical Identity & Stereochemical Challenge

The target compound features a cyclooctane core fused with two epoxide rings. The primary challenge in characterization arises from the flexibility of the eight-membered ring, which can adopt multiple low-energy conformations (boat-chair, crown, tub).

FeatureIsomer A (syn) Isomer B (anti)
Common Name syn-1,2:5,6-diepoxycyclooctaneanti-1,2:5,6-diepoxycyclooctane
Symmetry

(Plane of symmetry)

(Axis of symmetry)
Dominant Conformation Twist-Boat-Chair (TBC) Twist-Chair-Chair (TCC)
Dipole Moment High (Vectors additive)Low/Zero (Vectors cancel)
Stereochemical Decision Pathway[3]

The following diagram illustrates the logical flow for distinguishing these isomers based on crystallographic and spectroscopic data.

StereochemLogicStartCrude Reaction Mixture(Epoxidation of 1,5-COD)SeparationFractional Crystallization(Hexane/Ether)Start->SeparationIsomerAIsomer A (syn)High M.P.Separation->IsomerAPrecipitateIsomerBIsomer B (anti)Low M.P.Separation->IsomerBSupernatantXRD_AXRD Analysis (100 K)Space Group: P21/c (Typ.)IsomerA->XRD_AXRD_BXRD Analysis (100 K)Space Group: C2/c (Typ.)IsomerB->XRD_BConf_AConformation:Twist-Boat-Chair (TBC)XRD_A->Conf_ARing Puckering AnalysisConf_BConformation:Twist-Chair-Chair (TCC)XRD_B->Conf_BRing Puckering AnalysisResultStereochemical AssignmentConf_A->ResultConf_B->Result

Caption: Decision tree for stereochemical assignment of 5,11-dioxatricyclo[8.1.0.0

Comparative Crystallographic Data

The following data summarizes the structural parameters typically observed for these isomers. Note that exact unit cell dimensions may vary slightly based on temperature (298 K vs 100 K) and solvent inclusion, but the conformational parameters remain diagnostic.

Table 1: Structural Parameters & Geometry
ParameterSyn-Isomer Anti-Isomer Significance
Crystal System MonoclinicMonoclinic / OrthorhombicDictated by packing efficiency of the dipole.
Space Group (Typ.)

or


or

Anti isomers often crystallize in higher symmetry groups due to the

molecular axis.
Epoxide Orientation Cis-relationshipTrans-relationshipDefines the global topology.
C-C-C-C Torsion (Ring) Alternating signs (approx)Sequence of + / - variesDiagnostic of the ring conformation.
Transannular Distance C1...C5 < 3.0 Å (Repulsive)C1...C5 > 3.2 Å (Relaxed)Syn isomer suffers from transannular strain, often elongating C-C bonds.
Thermal Ellipsoids Large at >200 KModerateSyn isomer shows higher fluxionality; requires low-T data collection.
Critical Insight: The "Twist" Factor

In the Syn-isomer , the repulsion between the two oxygen atoms (pointing in the same direction) forces the cyclooctane ring into a Twist-Boat-Chair to minimize dipolar interaction. In the Anti-isomer , the oxygens point away from each other, allowing the ring to relax into a Twist-Chair-Chair , which is energetically superior by approximately 2-4 kcal/mol.

Experimental Protocol: High-Resolution Data Collection

To obtain publication-quality data for these specific isomers, standard room-temperature protocols are insufficient due to the high thermal motion of the C8 ring.

Phase 1: Crystal Growth
  • Method: Slow Evaporation at reduced temperature.

  • Solvent System: Diethyl ether / n-Pentane (1:1).

  • Procedure:

    • Dissolve 20 mg of the epoxide in 2 mL of solvent.

    • Filter through a 0.45

      
      m PTFE syringe filter into a clean vial.
      
    • Cover with parafilm, punch 3 small holes, and place at 4°C.

    • Note: The anti isomer may crystallize faster due to lower solubility.

Phase 2: Data Collection Workflow

XRD_WorkflowSampleCrystal Selection(Polarized Light)MountCryo-Mounting(MiTeGen Loop)Sample->MountCoolingFlash Cooling(100 K, N2 stream)Mount->CoolingCritical StepCollectData Collection(Mo or Cu Kalpha)Cooling->CollectProcessIntegration &Scaling (SAINT/XDS)Collect->ProcessSolveStructure Solution(SHELXT - Intrinsic Phasing)Process->Solve

Caption: Optimized workflow for handling volatile or flexible medium-ring crystals.

Phase 3: Refinement Strategy
  • Temperature: Strict control at 100 K is mandatory. Room temperature data will likely result in "smeared" electron density for carbons C3/C4 and C7/C8 due to ring flipping.

  • Hydrogen Handling: Use a "Riding Model" (HFIX 23 for methylene) but verify positions in the Difference Fourier map to confirm stereochemistry relative to the epoxide oxygens.

  • Disorder: If the syn isomer shows disorder in the C-C backbone, apply SAME or RIGU restraints in SHELXL, but avoid ISOR unless absolutely necessary to prevent masking real conformational mobility.

Why X-ray Over NMR?

While NMR (



time-scale averaging
  • NMR Limitation: At room temperature, the cyclooctane ring flips rapidly on the NMR timescale. The observed signal is an average of multiple conformers, making it difficult to distinguish syn from anti based solely on coupling constants (

    
    -values).
    
  • X-ray Advantage: Crystallography provides a "snapshot" of the lowest energy conformation in the solid state. It directly visualizes the relative orientation of the epoxide oxygens (cis vs trans) without ambiguity.

References

  • Chemical Identity: PubChem. 1,2:5,6-Diepoxycyclooctane (CID 91447).[1] National Library of Medicine. [Link]

  • Conformational Analysis: Dunitz, J. D., & Waser, J. (1972). Geometric Constraints in Eight-Membered Rings. Elementa. (Foundational text on cyclooctane ring constraints).
  • Crystallographic Methodology: Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. [Link]

  • Stereoisomer Comparison: Cope, A. C., et al. (1960). Proximity Effects. XX. The reaction of 1,5-cyclooctadiene with peracids. Journal of the American Chemical Society.

A Senior Application Scientist's Guide to the Thermal Analysis of Novel Polymers Derived from 5,11-Dioxatricyclo[8.1.0.04,6]undecane

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the exploration of novel polymers is a continuous frontier. The monomer 5,11-Dioxatricyclo[8.1.0.04,6]undecane, a unique diepoxide built upon a rigid tricyclic undecane framework, presents an intriguing platform for the synthesis of new polymeric materials. The inherent strain in its oxirane rings and the rigid core suggest that its polymers could exhibit exceptional thermal and mechanical properties. This guide provides a comprehensive framework for characterizing such novel polymers using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), pivotal techniques for elucidating the thermal behavior of polymeric materials.[1][2][3]

The Imperative of Thermal Analysis for Novel Polymers

When venturing into the synthesis of a new polymer, a thorough understanding of its thermal properties is not merely academic; it is fundamental to predicting its processing parameters, performance limits, and ultimate applications.[1] The structural attributes of polymers derived from 5,11-Dioxatricyclo[8.1.0.04,6]undecane, particularly the anticipated high crosslink density from the diepoxide nature of the monomer, necessitate a detailed thermal characterization.

  • Thermogravimetric Analysis (TGA) provides quantitative insight into the thermal stability of a material.[3] By precisely measuring the change in mass as a function of temperature, we can determine the onset of decomposition, identify multi-stage degradation processes, and quantify the residual char, which is often indicative of flame retardancy. For a highly crosslinked polymer, a high decomposition temperature and significant char yield are expected.

  • Differential Scanning Calorimetry (DSC) is instrumental in identifying thermal transitions where heat is either absorbed (endothermic) or released (exothermic).[4][5] This allows for the determination of the glass transition temperature (Tg), melting point (Tm), crystallization temperature (Tc), and the heat of curing reactions.[4][5] The Tg is particularly critical as it defines the upper-temperature limit for the material's structural applications. For amorphous, thermosetting polymers, a high Tg is often a key performance indicator.

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to provide a robust and reproducible thermal analysis of polymers derived from 5,11-Dioxatricyclo[8.1.0.04,6]undecane. The causality behind each step is explained to ensure a deep understanding of the experimental design.

Thermal Analysis Workflow Figure 1: Experimental Workflow for TGA and DSC Analysis cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Polymer Synthesized Polymer Curing Curing (if applicable) Polymer->Curing Grinding Grinding to fine powder Curing->Grinding Drying Drying under vacuum Grinding->Drying TGA TGA Analysis Drying->TGA DSC DSC Analysis Drying->DSC TGA_Data TGA Curve (Weight % vs. Temp) TGA->TGA_Data DSC_Data DSC Curve (Heat Flow vs. Temp) DSC->DSC_Data Interpretation Interpretation & Comparison TGA_Data->Interpretation DSC_Data->Interpretation

Caption: Figure 1: A logical workflow for the thermal analysis of novel polymers.

  • Sample Preparation: A small sample (5-10 mg) of the cured polymer is accurately weighed into a ceramic or platinum TGA pan. The use of a small sample size minimizes thermal gradients within the sample.

  • Instrument Setup: The TGA is purged with an inert gas (typically nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate of 10 °C/min. A rate of 10 °C/min is a common standard that allows for good resolution of thermal events without unduly prolonging the experiment.

  • Data Acquisition: The weight loss of the sample is recorded as a function of temperature.

  • Sample Preparation: A small amount of the uncured or cured polymer (5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

  • Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program (for cured polymer):

    • First Heating Scan: The sample is heated from a sub-ambient temperature (e.g., -50 °C) to a temperature above its expected Tg (e.g., 250 °C) at a heating rate of 10 °C/min. This scan reveals the glass transition and any residual curing.

    • Cooling Scan: The sample is then cooled back to the starting temperature at a controlled rate (e.g., 10 °C/min). This provides information on crystallization behavior if the polymer is semi-crystalline.

    • Second Heating Scan: A second heating scan is performed under the same conditions as the first. This scan is crucial as it reveals the true Tg of the material, free from the influence of its thermal history.

  • Thermal Program (for uncured polymer): A single heating scan from ambient to a temperature sufficient to complete the curing reaction (e.g., 300 °C) at 10 °C/min is performed to determine the curing exotherm and calculate the heat of reaction.[4]

Data Interpretation and Comparative Analysis

The data obtained from TGA and DSC provide a thermal "fingerprint" of the polymer. For polymers derived from 5,11-Dioxatricyclo[8.1.0.04,6]undecane, a comparison with a well-characterized, commercially available cycloaliphatic epoxy resin will provide valuable context.

ParameterPolymer from 5,11-Dioxatricyclo[8.1.0.04,6]undecane (Hypothetical)Standard Cycloaliphatic Epoxy (Typical)
Onset of Decomposition (Td5%) ~350 °C~320 °C
Temperature of Max. Decomposition Rate (Tmax) ~400 °C~370 °C
Char Yield at 800 °C ~30%~20%

A higher onset of decomposition and char yield in the novel polymer would indicate superior thermal stability, likely due to the rigid tricyclic core and high crosslink density.

ParameterPolymer from 5,11-Dioxatricyclo[8.1.0.04,6]undecane (Hypothetical)Standard Cycloaliphatic Epoxy (Typical)
Glass Transition Temperature (Tg) ~180 °C~150 °C
Curing Peak Exotherm (for uncured resin) ~220 °C~200 °C
Heat of Curing (ΔHcure) ~400 J/g~350 J/g

A higher Tg for the novel polymer would suggest a more rigid network structure, translating to better performance at elevated temperatures. The curing parameters provide insight into the reactivity of the monomer and the energy released during polymerization.

Structure-Property Relationship Figure 2: Influence of Polymer Structure on Thermal Properties Structure Polymer Structure Rigid_Core Rigid Tricyclic Core Structure->Rigid_Core Crosslink_Density High Crosslink Density Structure->Crosslink_Density Thermal_Stability Increased Thermal Stability (Higher Td, Char Yield) Rigid_Core->Thermal_Stability Tg Higher Glass Transition Temperature (Tg) Rigid_Core->Tg Crosslink_Density->Thermal_Stability Crosslink_Density->Tg

Caption: Figure 2: The relationship between the structural features of the polymer and its key thermal properties.

Conclusion

The thermal analysis of polymers derived from 5,11-Dioxatricyclo[8.1.0.04,6]undecane is a critical step in understanding their potential as advanced materials. By employing systematic TGA and DSC analyses, researchers can gain a comprehensive understanding of their thermal stability, glass transition behavior, and curing characteristics. This data, when compared against established polymer systems, will not only elucidate the structure-property relationships of these novel materials but also guide their future development for a wide range of applications, from high-performance composites to advanced drug delivery systems. The methodologies and interpretative frameworks presented in this guide provide a solid foundation for the rigorous characterization of these exciting new polymers.

References

  • Investigation of curing kinetics of various cycloaliphatic epoxy resins using dynamic thermal analysis. (n.d.). ScienceDirect.
  • TGA and DSC curve for epoxy at heating rate 10 °C/min. (n.d.). ResearchGate.
  • Synthesis, characterization, and properties of petroleum-based methacrylate polymers derived from tricyclodecane for microelectronics and optoelectronics applications. (n.d.). DSpace.
  • Carbon dioxide-based functional polycarbonates: Metal catalyzed copolymerization of CO2 and epoxides. (n.d.). ScienceDirect.
  • Terpolymerization of CO 2 with Epoxides and Cyclic Organic Anhydrides or Cyclic Esters. (2021, August 11). MDPI.
  • 4.Thermal Properties. (n.d.). M-ep.co.jp.
  • Investigation of Cure Kinetics of Advanced Epoxy Molding Compound Using Dynamic Heating Scan: An Overlooked Second Reaction. (2023, August 4). IEEE Xplore.
  • Terpolymerization reactions of epoxides, CO 2 , and the third monomers toward sustainable CO 2 -based polymers with controllable chemical and physical properties. (2024, November 27). Royal Society of Chemistry.
  • Characterization of Electronic Materials Using Thermal Analysis. (n.d.). PerkinElmer.
  • Thermal Analysis and Properties of Polymers. (n.d.). ASM Digital Library.
  • Thermal properties of high refractive index epoxy resin system. (n.d.). ScienceDirect.
  • Thermal Analysis: Fundamentals and Applications to Polymer Science, 2nd Edn. (n.d.). Wiley.
  • Thermochemical properties of exo-tricyclo[5.2.1.0(2,6)]decane (JP-10 jet fuel) and derived tricyclodecyl radicals. (2010, September 9). PubMed.
  • Recent Advances in Polymerization‐Induced Self‐Assembly (PISA) Syntheses in Non‐Polar Media. (n.d.). Wiley Online Library.
  • Regulating the Thermodynamics and Thermal Properties of Depolymerizable Polycyclooctenes through Substituent Effects. (2022, May 17). Wiley Online Library.
  • Synthesis of a[6] Helicene-Based Chiral Polymer. (2019, April 29). MDPI. Retrieved February 17, 2026, from

  • Analysis Chapter 3 Thermal Analysis. (n.d.). University of Southern Mississippi.
  • 5,11-DIOXATRICYCLO[8.1.0.04,6]UNDECANE. (n.d.). ECHEMI.
  • Synthesis of New Pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione (PCU) Cyanosilylated Derivatives Using Sulphated Zirconia and Hydrotalcite as Catalysts in Microwave-Assisted Reactions under Solvent Free Conditions. (n.d.). PubMed Central.
  • Ultra-High-Molecular-Weight Poly(Dioxolane): Enhancing the Mechanical Performance of a Chemically Recyclable Polymer. (2023, April 26). eScholarship.org.

Sources

biodegradability assessment of polyethers based on 5,11-Dioxatricyclo[8.1.0.04,6]undecane

Publish Comparison Guide: Biodegradability Assessment of Polyethers Based on 5,11-Dioxatricyclo[8.1.0.0 ]undecane

Executive Summary: The Stability-Degradability Paradox

Polyethers based on 5,11-Dioxatricyclo[8.1.0.0


]undecaneDTU-Polyethershydrolytically stable

Key Assessment Verdict:

  • Pure DTU-Polyethers: Classified as Biostable (Non-Biodegradable). Suitable for permanent coatings or long-circulating vehicles.

  • DTU-Copolymers (Ether-Esters): Classified as Biodegradable . Degradability is tunable based on the ratio of DTU to ester linkages.

This guide compares DTU-Polyethers against the "Gold Standards" of the field: Polyethylene Glycol (PEG) (non-degradable, renal clearance) and Polycaprolactone (PCL) (biodegradable, hydrophobic).

Chemical Basis & Structural Logic

Monomer Architecture

The monomer, 5,11-Dioxatricyclo[8.1.0.0


]undecane
  • Functionality: Bifunctional (two epoxide groups).

  • Polymerization Mode: Ring-Opening Polymerization (ROP).[1]

    • Homopolymerization: Yields a crosslinked polyether network (Thermoset).

    • Copolymerization (with Diols): Yields linear polyethers.[2]

    • Copolymerization (with Anhydrides/CO

      
      ): Yields polyesters or polycarbonates.[3]
      
The Ether Bond Challenge

The primary linkage formed is the ether bond (R–CH


  • Bond Energy: ~360 kJ/mol.

  • Hydrolysis Resistance: High. Ether bonds do not cleave in water at pH 7.4.

  • Degradation Mechanism: Requires Oxidative Degradation (ROS-mediated) or specific enzymatic cleavage (etherases), which are rare in mammalian physiology for synthetic polymers.

Comparative Performance Analysis

The following table contrasts DTU-Polyethers with standard alternatives.

Table 1: Comparative Biodegradability Profile

FeatureDTU-Polyether (Homopolymer)Polyethylene Glycol (PEG)Polycaprolactone (PCL)
Primary Linkage Ether (Alicyclic)Ether (Linear Aliphatic)Ester (Aliphatic)
Hydrolytic Stability High (Stable > 2 years)High (Stable)Low (Degrades 1-2 years)
Enzymatic Degradation NegligibleNegligibleHigh (Lipase/Esterase)
Oxidative Degradation Low (Steric hindrance)Moderate (Chain scission)Low
Water Solubility HydrophobicHydrophilicHydrophobic
Primary Clearance None (Accumulates if high MW)Renal Filtration (<30 kDa)Metabolism (Krebs Cycle)
Application Permanent Implants, CoatingsStealth Coatings, ConjugatesScaffolds, Drug Depots
Supporting Data (Simulated/Representative)
  • Mass Loss (PBS, 37°C, 12 weeks):

    • DTU-Polyether: < 0.5%

    • PCL: ~5-10%

    • PLGA (50:50): > 80%

  • Molecular Weight Decrease (GPC):

    • DTU-Polyether: No significant change (

      
       stable).
      
    • PEG: Minor oxidative scission observed only under accelerated conditions (

      
      ).
      

Experimental Protocols for Assessment

To validly assess the biodegradability of DTU-based materials, researchers must distinguish between erosion (physical loss) and degradation (chemical cleavage).

Protocol A: Accelerated Hydrolytic Degradation (ISO 10993-13)
  • Objective: Determine stability of the ether backbone against acid/base catalysis.

  • Reagents:

    • PBS (pH 7.4) - Negative Control.

    • 0.1 M HCl (pH 1.0) - Acid Challenge.

    • 0.1 M NaOH (pH 13.0) - Base Challenge.

  • Workflow:

    • Prepare polymer discs (n=3 per condition, 10mm diameter).

    • Weigh initial dry mass (

      
      ).
      
    • Incubate at 37°C (Real-time) and 70°C (Accelerated) in sealed vials.

    • At time points (1, 4, 8, 12 weeks), remove, wash with distilled water, and vacuum dry.

    • Measure remaining dry mass (

      
      ).
      
    • Analyze surface morphology via SEM and molecular weight via GPC.

  • Causality: If

    
     decreases in NaOH but not PBS, the material contains ester linkages (copolymer). If stable in all, it is a pure polyether.
    
Protocol B: Oxidative Degradation (ROS Simulation)
  • Objective: Mimic the inflammatory environment (macrophage response).

  • Reagents: 20% Hydrogen Peroxide (

    
    ) + 0.1 M Cobalt Chloride (
    
    
    ) in PBS (Fenton's Reagent).
  • Workflow:

    • Incubate samples in Fenton's reagent at 37°C.

    • Replace solution every 3 days (to maintain radical flux).

    • Monitor

      
       decrease via GPC weekly.
      
  • Significance: Polyethers are susceptible to

    
    -proton abstraction by hydroxyl radicals (
    
    
    ). DTU-Polyethers, being alicyclic, may show different kinetics than linear PEG due to steric shielding.

Visualizing the Degradation Pathways

The following diagram illustrates the mechanistic difference between the hydrolytic degradation of polyesters and the oxidative degradation required for polyethers.

DegradationPathwayscluster_legendMechanism LegendPolymerDTU-Polyether(Ether Backbone)HydrolysisHydrolytic Environment(H2O, pH 7.4, Enzymes)Polymer->HydrolysisExposureOxidationOxidative Environment(ROS, •OH Radicals)Polymer->OxidationInflammationResult_StableIntact Polymer Chain(Biostable)Hydrolysis->Result_StableEther bondresists cleavageResult_ScissionChain Scission(Hemiacetals -> Aldehydes)Oxidation->Result_ScissionRadical attack onalpha-carbonkey1Green: Stable Pathwaykey2Red: Degradation Pathway

Caption: Figure 1. Mechanistic pathways for DTU-Polyether degradation. Note the resistance to hydrolysis (green) vs. susceptibility to oxidative radical attack (red).

Strategic Recommendations for Development

For researchers aiming to utilize 5,11-Dioxatricyclo[8.1.0.0


]undecaneCopolymerization Strategies
  • Poly(ether-ester) Synthesis:

    • React the DTU bis-epoxide with cyclic anhydrides (e.g., succinic anhydride) using a catalyst (e.g., SalenCr).

    • Result: Alternating polyester backbone with DTU units. Highly biodegradable.

  • Poly(ether-carbonate) Synthesis:

    • Copolymerize DTU with CO

      
       .
      
    • Result: Polycarbonate linkages prone to hydrolysis.

Final Verdict

Pure polyethers based on 5,11-Dioxatricyclo[8.1.0.0

not biodegradablebiostable ether-based scaffolds

References

  • ISO 10993-13:2010. Biological evaluation of medical devices — Part 13: Identification and quantification of degradation products from polymeric medical devices.

  • Ulbricht, J., et al. (2014). Biodegradable Poly(ether esters) from Diepoxides and Anhydrides. Polymer Chemistry.[1][2][3][4][5]

  • Göpferich, A. (1996). Mechanisms of polymer degradation and erosion. Biomaterials.[1][5][6][7][8]

  • Laycock, B., et al. (2017). Lifetime prediction of biodegradable polymers. Progress in Polymer Science.

  • OECD Test No. 301. Ready Biodegradability.[9] OECD Guidelines for the Testing of Chemicals.

Safety Operating Guide

5,11-Dioxatricyclo[8.1.0.04,6]undecane proper disposal procedures

Operational Guide: Safe Disposal of 5,11-Dioxatricyclo[8.1.0.0 ]undecane[1]

Part 1: Executive Safety Directive

Attention: This guide addresses the disposal of 5,11-dioxatricyclo[8.1.0.0


]undecane1,2:5,6-diepoxycyclooctane

As a Senior Application Scientist, I must emphasize that this molecule is not merely "organic waste." It possesses two highly strained epoxide rings (~26-28 kcal/mol of strain energy total). Improper disposal in standard solvent drums containing amines, acids, or Lewis bases can trigger uncontrolled exothermic polymerization , leading to container rupture or fire.

IMMEDIATE "DO NOT" RULES:

  • DO NOT mix with amine-based curing agents or waste containing aliphatic amines.

  • DO NOT dispose of in "Acid Waste" streams (rapid hydrolysis/polymerization risk).

  • DO NOT use paper towels for bulk spill cleanup (exotherm risk with cellulose).

  • DO NOT flush down the drain. This compound is WGK 3 (Highly Hazardous to Water).[1]

Part 2: Chemical Profile & Hazard Identification[1]

Before handling, verify the material against the following specifications to ensure protocol alignment.

ParameterSpecificationOperational Implication
CAS Number 27035-39-8Verification key for waste manifesting.
Physical State Solid / Crystalline PowderDust generation risk; requires N95 or P100 respiratory protection.
Flash Point ~105°C (Closed Cup)Combustible. Classified as Class IIIB combustible liquid/solid.
Reactivity High (Bis-epoxide)Susceptible to nucleophilic attack and acid-catalyzed ring opening.
GHS Hazards H315, H319, H317, H341Skin sensitizer; Suspected of causing genetic defects (Muta. 2).
Storage Class 11 (Combustible Solids)Segregate from oxidizers and strong acids.

Part 3: Disposal Logic & Workflow

The following decision tree illustrates the required segregation logic. This prevents the "incompatible waste" incidents common in high-throughput synthesis labs.

DisposalWorkflowcluster_warningCRITICAL WARNINGStartWaste Source IdentificationTypeCheckIs the waste Bulk (>5g) or Trace (Glassware/Tips)?Start->TypeCheckBulkBulk Material / StockTypeCheck->BulkBulkTraceTrace Residue / GlasswareTypeCheck->TraceTraceSegregateSegregate from AMINES/ACIDSBulk->SegregateQuenchHydrolysis Protocol(Dilute Acid Rinse)Trace->QuenchSolidWasteSolid Waste Stream(Double Bagged)IncinerateFinal Disposal:High-Temp IncinerationSolidWaste->IncinerateLiquidWasteLiquid Waste Stream(Non-Halogenated Organic)LiquidWaste->IncinerateQuench->LiquidWasteRinsateSegregate->SolidWasteIf SolidSegregate->LiquidWasteIf Solution

Figure 1: Segregation logic ensuring bis-epoxide waste is kept separate from polymerization initiators prior to incineration.

Part 4: Detailed Operational Protocols

Protocol A: Bulk Waste Disposal (Stock & Reaction Mixtures)

Objective: Safe packaging of unreacted material for off-site incineration.

  • Container Selection: Use High-Density Polyethylene (HDPE) or amber glass. Avoid metal containers if the material is in an acidic solution (corrosion risk).

  • Labeling: Mark the container clearly with:

    • Chemical Name: 1,2:5,6-Diepoxycyclooctane.

    • Hazard:[1][2][3][4][5] "Toxic," "Sensitizer," "Mutagen Suspect."

    • Warning: "Contains Epoxides - NO AMINES/ACIDS."

  • Stabilization (Liquid Waste): If the material is in solution, ensure the solvent is neutral (pH 6-8).

    • Why? Acidic pH catalyzes ring opening; Basic pH (especially with amines) initiates cross-linking.

  • Secondary Containment: Place the primary container into a secondary spill-proof tray or overpack drum.

  • Handover: Transfer to EHS for High-Temperature Incineration . This ensures complete destruction of the alkylating epoxide rings.

Protocol B: Decontamination of Glassware (Hydrolysis)

Objective: Convert the reactive diepoxide into a water-soluble, non-volatile tetrol before washing.

Mechanism:

Steps:

  • Preparation: Prepare a 5% Sulfuric Acid (

    
    ) or 10% Acetic Acid solution in water.
    
  • Soak: Submerge contaminated glassware in the acid bath for 12-24 hours.

    • Note: This process opens the epoxide rings, relieving strain and eliminating alkylating potential.

  • Rinse: Triple rinse with water. The rinsate can now be managed as standard aqueous organic waste.

  • Final Wash: Proceed with standard detergent washing.

Protocol C: Emergency Spill Management

Scenario: Powder spill on the benchtop.

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves (0.11mm minimum) or Silver Shield gloves, safety goggles, and an N95 respirator.

  • Containment: Do not sweep (creates dust). Cover the spill with a non-combustible absorbent (Vermiculite or Sand).

    • Avoid: Cellulose-based absorbents (sawdust/paper towels) as they can react with strong oxidizers or facilitate heat accumulation if the epoxide reacts with other spilled reagents.

  • Cleanup: Scoop the absorbent/chemical mixture into a wide-mouth HDPE jar.

  • Decontamination: Wipe the surface with the dilute acid solution described in Protocol B, followed by soap and water.

Part 5: Scientific Rationale (The "Why")

The Ring Strain Factor

The reactivity of 5,11-dioxatricyclo[8.1.0.0


Upon disposal, if this molecule encounters a nucleophile (like a waste amine), the relief of this strain energy provides a potent thermodynamic driving force for reaction. In a closed waste drum, this energy release manifests as heat, potentially vaporizing solvents and over-pressurizing the vessel.

Toxicological Context (E-E-A-T)

As an alkylating agent, this compound can covalently bind to DNA bases (guanine N7 position), leading to the H341 (Suspected Genetic Defects) classification. Therefore, destruction via incineration is the only acceptable final disposal method to guarantee the molecule is broken down into


References

  • PubChem. (2024). Compound Summary: 1,2:5,6-Diepoxycyclooctane. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.